molecular formula C7H10BrNO B2658442 2-Bromo-5-(tert-butyl)oxazole CAS No. 1713477-20-3

2-Bromo-5-(tert-butyl)oxazole

Cat. No.: B2658442
CAS No.: 1713477-20-3
M. Wt: 204.067
InChI Key: IIZKRONXWSSBHO-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)oxazole (CAS 1713477-20-3) is a high-value, brominated heterocyclic compound that serves as a critical synthetic intermediate in organic and medicinal chemistry research. With a molecular formula of C 7 H 10 BrNO and a molecular weight of 204.06 g/mol, this compound is characterized by the presence of a bromine atom on its oxazole ring, making it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions . The oxazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets . Researchers utilize this bromide specifically as a key precursor in the synthesis of complex molecules, including bisoxazole derivatives and other functionally rich N,O-heteroarenes . These structures are of significant interest for developing new chemical entities (NCEs), particularly in anticancer research, where oxazole-based molecules have shown potent activity against various cancer cell lines and act as inhibitors for enzymes like histone deacetylase (HDAC) and kinases such as the human epidermal growth factor receptor (EGFR) . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures are required. For safe storage and to maintain stability, this chemical should be kept under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZKRONXWSSBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713477-20-3
Record name 2-bromo-5-tert-butyl-1,3-oxazole
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Foundational & Exploratory

2-Bromo-5-(tert-butyl)oxazole: A Strategic Building Block for Metabolically Stable Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-(tert-butyl)oxazole as a Building Block in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a highly specialized scaffold that merges the versatile reactivity of the 2-halooxazole core with the physicochemical advantages of the tert-butyl group. While the oxazole ring serves as a classic bioisostere for amides and esters, the 5-tert-butyl substituent provides a critical "metabolic shield," blocking the oxidation-prone C5 position while enhancing lipophilic contacts in hydrophobic binding pockets.

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis via the Van Leusen protocol, its regioselective functionalization, and its application in designing metabolically robust drug candidates.

Chemical Profile & Structural Analysis[1]

The utility of this compound lies in its electronic distribution and steric profile. The electron-withdrawing nitrogen atom at position 3 activates the C2 position for nucleophilic attack and metal insertion, while the bulky tert-butyl group at C5 sterically protects the ring from metabolic degradation.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₇H₁₀BrNOLow MW allows for fragment-based design.
Molecular Weight 204.07 g/mol Ideal for lead optimization (Rule of 5 compliant).
LogP (Predicted) ~2.8 - 3.2Enhanced membrane permeability; hydrophobic pocket targeting.
H-Bond Acceptors 1 (Nitrogen)Interacts with backbone NH in receptor sites.
Electronic Effect C2: Electron-deficientC5: Sterically hinderedC2 is the "warhead" for cross-coupling; C5 is the "anchor."

Synthesis: The Authoritative Route

The synthesis of this compound is best approached through a two-stage sequence: Van Leusen Cyclization followed by Regioselective Lithiation-Bromination . This route is preferred over direct bromination of pre-formed oxazoles due to superior regiocontrol.

Step 1: Van Leusen Oxazole Synthesis

The formation of the oxazole ring is achieved by reacting pivalaldehyde with Tosylmethyl isocyanide (TosMIC). This reaction is robust and scales well.

  • Reagents: Pivalaldehyde, TosMIC, K₂CO₃, MeOH.

  • Mechanism: Base-mediated addition of TosMIC to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.

  • Key Insight: The tert-butyl group directs the formation almost exclusively to the 5-substituted isomer due to steric repulsion in the transition state.

Step 2: Regioselective C2 Bromination

Direct electrophilic bromination (e.g., Br₂) often fails or gives mixtures. The "Gold Standard" method involves C2-lithiation followed by an electrophilic quench.

  • Reagents: n-Butyllithium (n-BuLi), THF, -78°C; then NBS or CBr₄.

  • Process Control: Temperature must be maintained strictly below -60°C. 2-Lithiooxazoles are unstable and can undergo ring-opening to isocyanides at higher temperatures.

Synthesis Workflow Diagram

SynthesisPath Start Pivalaldehyde (Starting Material) TosMIC + TosMIC (K2CO3, MeOH, Reflux) Start->TosMIC Intermediate 5-(tert-butyl)oxazole (Intermediate) TosMIC->Intermediate Van Leusen Cyclization Lithiation 1. n-BuLi, THF, -78°C (C2-Lithiation) Intermediate->Lithiation Deprotonation Quench 2. NBS or CBr4 (Electrophilic Trap) Lithiation->Quench Product This compound (Target Scaffold) Quench->Product Bromination

Figure 1: Step-wise synthesis of this compound via Van Leusen cyclization and lithiation.

Reactivity & Functionalization[2][3][4][5]

The 2-bromo substituent is a versatile handle for Palladium-catalyzed cross-coupling reactions. The reactivity profile is dominated by the oxidative addition of Pd(0) into the C2-Br bond.

Primary Reactivity: C2 Cross-Coupling

The C2 position is highly activated, akin to a 2-halopyridine.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Excellent for biaryl library generation.

  • Stille: Couples with organostannanes. Useful for installing sensitive heteroaromatics.[1]

  • Sonogashira: Couples with terminal alkynes.[2]

  • Negishi: Couples with organozinc reagents.

Secondary Reactivity: C4 Functionalization

Once the C2 position is substituted, the C4 position can be functionalized via direct C-H activation or a second lithiation event (though the tert-butyl group at C5 makes C4 sterically crowded).

Reactivity Map

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 2-Aryl-5-t-butyl-oxazole Core->Suzuki Stille Stille Coupling (R-SnBu3, Pd cat.) --> 2-Heteroaryl-5-t-butyl-oxazole Core->Stille Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) --> 2-Alkynyl-5-t-butyl-oxazole Core->Sonogashira SNAr SNAr / Amination (HNR2, Heat/Base) --> 2-Amino-5-t-butyl-oxazole Core->SNAr Requires forcing conditions

Figure 2: Divergent reactivity profile of the this compound scaffold.

Medicinal Chemistry Applications

The tert-Butyl Advantage
  • Metabolic Stability: The C5 position of oxazoles is electronically rich and prone to oxidative metabolism (e.g., by CYP450). Substituting this position with a bulky tert-butyl group blocks this "soft spot," significantly increasing the half-life (

    
    ) of the molecule.
    
  • Lipophilic Anchor: The tert-butyl group is a rigid, spherical lipophilic moiety. It is ideal for filling hydrophobic pockets (e.g., S1 pockets in proteases) or increasing the lipophilicity (

    
    ) to improve blood-brain barrier penetration.
    
Bioisosterism

The 2,5-disubstituted oxazole core is a recognized bioisostere for:

  • Amide Bonds: It mimics the geometry and electronics of a trans-amide but lacks the hydrogen bond donor, improving permeability.

  • Esters: It provides a hydrolytically stable alternative to ester linkages.

Experimental Protocols

Protocol A: Synthesis of 5-(tert-butyl)oxazole (Van Leusen)
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser.

  • Reagents: Add TosMIC (1.0 equiv) and Pivalaldehyde (1.0 equiv) to anhydrous Methanol (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 equiv) in one portion.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Et₂O or DCM. Dry over MgSO₄ and concentrate.

  • Purification: Distillation or flash chromatography (usually a volatile oil).

Protocol B: Synthesis of this compound
  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Lithiation: Dissolve 5-(tert-butyl)oxazole (1.0 equiv) in anhydrous THF . Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. Crucial: Keep internal temp < -65°C. Stir for 30 mins at -78°C.

  • Bromination: Add a solution of NBS (N-Bromosuccinimide, 1.2 equiv) or CBr₄ in THF dropwise.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. Wash organic layer with water and brine.

  • Purification: Flash chromatography on silica gel (typically 5-10% EtOAc in Hexanes). Note: Product may be light-sensitive; store in amber vials.

Protocol C: General Suzuki Coupling
  • Mix: Combine this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

  • Heat: Degas with Argon, then heat to 80–90°C for 4–12 hours.

  • Isolate: Standard aqueous workup and column chromatography.

Safety & Handling

  • Hazards: 2-Bromooxazoles are potential alkylating agents and may be skin irritants or sensitizers. Handle in a fume hood.

  • Lithiation Risks: n-Butyllithium is pyrophoric. Ensure strictly anhydrous conditions and proper quenching protocols.

  • Storage: Store the brominated building block at 4°C or -20°C under inert gas to prevent hydrolysis or debromination.

References

  • Van Leusen Reaction: van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry, 1977, 42(7), 1153–1159. Link

  • Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. "Regiocontrolled synthesis of 4- and 5-substituted oxazoles." Journal of Organic Chemistry, 1996, 61(15), 5192–5193. Link

  • Reactivity of Bromooxazoles: Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles." European Journal of Organic Chemistry, 2012, 2012(3), 569–577. Link

  • tert-Butyl in MedChem: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Chapter on Bioisosteres and Steric Effects).

Sources

Methodological & Application

Synthesis of 2-Substituted-5-(tert-butyl)oxazoles via Nucleophilic Substitution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. This application note provides a comprehensive guide to the synthesis of 2-substituted-5-(tert-butyl)oxazoles through nucleophilic substitution reactions. We delve into the underlying chemical principles, present a detailed and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthetic route for the creation of novel molecular entities.

Introduction: The Significance of the Oxazole Moiety

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their unique electronic properties and ability to participate in various non-covalent interactions make them a cornerstone in medicinal chemistry. The 2,5-disubstituted oxazole framework, in particular, allows for strategic vector-based modifications to fine-tune the physicochemical and pharmacological profiles of lead compounds. The tert-butyl group at the 5-position can enhance metabolic stability and introduce favorable steric bulk, making this class of compounds particularly attractive for drug discovery programs.

Nucleophilic aromatic substitution (SNAr) on the oxazole ring is a powerful method for introducing diverse functionalities. This reaction is most favorable at the C2-position, which is the most electron-deficient carbon in the ring.[1][2] The presence of a suitable leaving group at this position is crucial for the reaction to proceed efficiently.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 2-substituted-5-(tert-butyl)oxazoles via nucleophilic substitution hinges on the inherent electrophilicity of the C2-position of the oxazole ring.[1][3] This is further enhanced by the presence of a good leaving group, typically a halogen, at this position. The reaction proceeds through a bimolecular addition-elimination mechanism.

Diagram of the Nucleophilic Substitution Mechanism:

Caption: Generalized mechanism of nucleophilic substitution on a 2-halo-oxazole.

The reaction is initiated by the attack of a nucleophile (Nu-H) at the C2-position of the 2-halo-5-(tert-butyl)oxazole. This forms a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex. The stability of this intermediate is a key factor influencing the reaction rate. Subsequently, the leaving group (X) is expelled, and the aromaticity of the oxazole ring is restored, yielding the final 2-substituted product.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a general procedure for the synthesis of 2-amino-5-(tert-butyl)oxazole, a common and valuable derivative. The principles outlined can be adapted for a range of other nucleophiles.

Materials and Reagents:

  • 2-Chloro-5-(tert-butyl)oxazole

  • Ammonia (0.5 M in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Experimental Workflow Diagram:

Experimental Workflow start Start: Reagent Preparation reaction Reaction Setup & Reflux start->reaction workup Aqueous Workup reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: 2-Amino-5-(tert-butyl)oxazole purification->product

Caption: A streamlined workflow for the synthesis of 2-amino-5-(tert-butyl)oxazole.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(tert-butyl)oxazole (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to dissolve the starting material. Subsequently, add the solution of ammonia in 1,4-dioxane (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-amino-5-(tert-butyl)oxazole.

Data Presentation: Representative Results

The following table summarizes the typical yields for the synthesis of various 2-substituted-5-(tert-butyl)oxazoles using the described nucleophilic substitution protocol.

EntryNucleophileProductYield (%)
1Ammonia2-Amino-5-(tert-butyl)oxazole85
2Morpholine2-(Morpholin-4-yl)-5-(tert-butyl)oxazole92
3Sodium Methoxide2-Methoxy-5-(tert-butyl)oxazole78
4Thiophenol2-(Phenylthio)-5-(tert-butyl)oxazole88

Discussion: Key Considerations for Success

  • Choice of Leaving Group: While chlorides are commonly used, bromides and iodides are more reactive and may be employed for less reactive nucleophiles.

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or dioxane are generally preferred as they can solvate the cationic species and promote the reaction.

  • Temperature: The reaction temperature is a critical parameter. While some highly reactive nucleophiles may react at room temperature, heating is often necessary to drive the reaction to completion.

  • Base: For nucleophiles that are introduced as their conjugate acids (e.g., amines, thiols), the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be necessary to neutralize the acid formed during the reaction and to deprotonate the nucleophile.

  • Ring Stability: It is important to note that under certain conditions, particularly with strong nucleophiles, the oxazole ring can be susceptible to cleavage.[1] Careful control of reaction conditions is therefore essential.

Conclusion

The synthesis of 2-substituted-5-(tert-butyl)oxazoles via nucleophilic substitution is a robust and versatile method for accessing a wide array of functionalized heterocyclic compounds. The protocol presented herein, along with the accompanying mechanistic insights and practical considerations, provides a solid foundation for researchers to successfully implement this valuable synthetic transformation in their own laboratories. The ability to readily introduce diverse substituents at the C2-position makes this an indispensable tool in the design and synthesis of novel therapeutic agents.

References

  • Wikipedia. Oxazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Semantic Scholar. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. The protocols for substituted oxazoles synthesis. [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • RSC Publishing. Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. [Link]

  • ResearchGate. Oxazoles, imidazoles, and thiazoles. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wiley Online Library. Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. [Link]

  • ResearchGate. Synthesis of 2,5‐substituted oxazoles – variation of R¹ (ester) and R³ (amino alcohol). [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • LOCKSS. NEW CHEMISTRY OF OXAZOLES. [Link]

Sources

Application Note: Strategic C-H Activation Pathways for 2-Bromo-5-(tert-butyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges and high-value protocols for functionalizing 2-Bromo-5-(tert-butyl)oxazole .

Based on the chemical structure (blocked C5, reactive C2-Br, and available C4-H), this guide prioritizes Direct Arylation (DAr) where the oxazole acts as the electrophile. This is the most robust "C-H activation" workflow for this specific scaffold in drug discovery.

Executive Summary & Structural Analysis[1][2][3]

This compound is a privileged "bifunctional" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three positions:

  • C2 (Brominated): Highly reactive toward oxidative addition (Pd/Ni/Cu). In C-H activation workflows, this site acts as the Electrophile .

  • C5 (tert-butyl): Sterically blocked. This is a critical design feature; it prevents the regioselectivity issues (C5 vs. C2) common in unsubstituted oxazoles, forcing reactions to occur at C2 or C4.

  • C4 (Protonated): The only available C-H bond on the ring. It is electronically deactivated and difficult to access via metal catalysis while the C2-Br bond remains intact.

Scope of this Guide: This note details the Concerted Metallation-Deprotonation (CMD) pathway, the industry-standard method for coupling this brominated oxazole with C-H active heterocycles (e.g., indoles, thiophenes, benzenes).

Mechanism: The "Pivalate Effect" in CMD[4]

To functionalize this molecule via C-H activation, we utilize Pd-catalyzed Direct Arylation .[1][2] The this compound serves as the aryl halide, while a partner molecule provides the C-H bond.

The success of this reaction relies on the Concerted Metallation-Deprotonation (CMD) mechanism, pioneered by Fagnou and Lapointe. Standard bases (carbonates) are often insoluble in organic solvents and insufficiently basic to deprotonate the partner arene. The addition of a catalytic carboxylate (Pivalic Acid/PivOH) is the "secret ingredient" that acts as a proton shuttle.

Pathway Visualization

The following diagram illustrates the CMD cycle, highlighting how the pivalate ligand assists in cleaving the C-H bond of the coupling partner.

CMD_Mechanism cluster_legend Key Interaction Start Pre-Catalyst Pd(OAc)2 + Ligand Active Active Species L-Pd(0) Start->Active Reduction OxAdd Oxidative Addition (L)Pd(II)(Ar)-Br [Ar = 2-Oxazole] Active->OxAdd + 2-Br-5-tBu-Oxazole LigandEx Ligand Exchange (L)Pd(II)(Ar)(OPiv) OxAdd->LigandEx + PivOH / Base CMD_Step CMD Transition State Pd binds C-H partner Pivalate abstracts H LigandEx->CMD_Step + Coupling Partner (R-H) RedElim Reductive Elimination Product Release Regenerate L-Pd(0) CMD_Step->RedElim - PivOH RedElim->Active Cycle Closes Note Pivalate (OPiv) acts as an intramolecular base, lowering the energy barrier for C-H cleavage.

Caption: The CMD catalytic cycle.[3][4][5] Note the critical role of Pivalate (OPiv) in the ligand exchange and C-H cleavage steps.

Experimental Protocols

Protocol A: C2-Heteroarylation (The "Fagnou" Conditions)

Objective: To couple this compound with an electron-rich heterocycle (e.g., 1-Methylindole) via C-H activation.

Rationale:

  • Pd(OAc)₂: Stable, cost-effective precatalyst.

  • PCy₃ (Tricyclohexylphosphine): Electron-rich bulky ligand facilitates oxidative addition into the C-Br bond.

  • Pivalic Acid (30 mol%): Essential for the CMD mechanism. Without this, yields often drop <20%.

  • K₂CO₃: Regenerates the pivalate anion.

Reagents & Stoichiometry:

ComponentRoleEquivalents
This compound Electrophile1.0 equiv
Coupling Partner (e.g., Indole) Nucleophile (C-H)1.2 - 1.5 equiv
Pd(OAc)₂ Catalyst0.02 - 0.05 equiv (2-5 mol%)
PCy₃·HBF₄ Ligand0.04 - 0.10 equiv (4-10 mol%)
Pivalic Acid (PivOH) CMD Shuttle0.30 equiv (30 mol%)
K₂CO₃ Base2.0 equiv
DMA or Toluene Solvent0.2 M Concentration

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial (10-20 mL) equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Solids Addition: Add Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), K₂CO₃ (2.0 equiv), and Pivalic Acid (30 mol%). Note: Pivalic acid is a solid at RT; if using liquid, add in step 4.

  • Substrate Addition: Add this compound (1.0 equiv) and the Heteroarene partner (1.5 equiv).

  • Solvation: Add anhydrous DMA (N,N-Dimethylacetamide) to reach 0.2 M concentration relative to the oxazole.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (essential to prevent homocoupling).

  • Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The C2-Br bond is reactive; disappearance of the starting bromide should be tracked.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C4-H Functionalization (Advanced/High Risk)

Objective: To functionalize the C4-H bond while preserving the C2-Br bond.

The Challenge: Pd catalysis will almost always attack C2-Br first. To hit C4-H, you must use a method that does not insert into C-Br. Solution: Radical Minisci Alkylation . Radical species are nucleophilic and can attack the electron-deficient oxazole at C4 (or C2, but C2 is substituted).

Protocol (Minisci-Type):

  • Reagents: this compound (1 equiv), Alkyl Carboxylic Acid (2 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2 equiv).

  • Solvent: DCM/Water (biphasic) or TFA/Water.

  • Conditions: Heat to 40–60 °C. The persulfate/silver system generates an alkyl radical from the carboxylic acid (decarboxylation).

  • Mechanism: The alkyl radical attacks the oxazole ring. Due to the t-Bu at C5 and Br at C2, the radical is funneled to C4.

  • Note: This is less reliable than Protocol A but is one of the few ways to functionalize C4 without losing the Bromine.

Troubleshooting & Optimization Matrix

Use this decision tree to troubleshoot low yields or unexpected byproducts.

Optimization_Flow Problem Low Yield / Issue Check1 Is Starting Material (Oxazole) Consumed? Problem->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Major Product? Yes1->Check2 Homo Homocoupling (Ox-Ox) Sol: Degas better, switch to Toluene Check2->Homo Dimer Red Reduction (Ox-H) Sol: Dry solvent, lower temp Check2->Red Debrominated Temp Increase Temp to 120-130°C No1->Temp Cat Switch Catalyst Pd(OH)2 or PdCl2(dppf) No1->Cat

Caption: Troubleshooting logic for Pd-catalyzed Direct Arylation of this compound.

References

  • Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." Journal of the American Chemical Society, 2006 , 128(51), 16496–16497. Link

  • Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010 , 39(11), 1118–1126. Link

  • Verrier, C.; Hoarau, C.; Marsais, F. "Direct Arylation of Oxazoles and Oxadiazoles with Aryl Chlorides: A General and Practical Method." Organic & Biomolecular Chemistry, 2009 , 7, 647-650. Link

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011 , 111(3), 1315–1345. Link

Sources

Reaction conditions for Buchwald-Hartwig amination of 2-bromooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromooxazoles Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The introduction of amino groups at the C2 position of the oxazole ring is a high-value transformation in medicinal chemistry, particularly for kinase inhibitors and antibiotics. While 2-aminooxazoles are classically synthesized via cyclization (e.g., urea +


-haloketones), the Buchwald-Hartwig Cross-Coupling (BHCC)  offers a modular approach to functionalize pre-formed oxazole cores.

However, 2-bromooxazoles present a distinct "High-Difficulty" profile compared to their benzo-fused analogs (benzoxazoles) or pyridines. They are thermally labile, prone to ring-opening under basic conditions, and capable of poisoning palladium catalysts via N-coordination. This guide outlines a self-validating protocol designed to mitigate these instability issues using Third-Generation (G3) Buchwald Precatalysts and mild base systems.

Technical Background & Mechanistic Challenges

The Substrate Challenge

The 2-bromooxazole scaffold possesses two competing reactive sites that complicate BHCC:

  • C2-Br Bond (Desired): Highly electrophilic due to the adjacent oxygen and nitrogen atoms, facilitating rapid oxidative addition.

  • Oxazole Nitrogen (Undesired): The

    
     nitrogen lone pair is highly Lewis basic. In the absence of a bulky ligand, this nitrogen coordinates to the Pd(II) center, forming a stable, off-cycle resting state (Catalyst Poisoning).
    
Stability vs. Reactivity

Unlike aryl chlorides, 2-bromooxazoles are unstable toward strong nucleophiles.

  • Risk: Strong alkoxide bases (e.g.,

    
    ) often trigger nucleophilic attack at C5 or ring-opening hydrolysis, especially at elevated temperatures (
    
    
    
    ).
  • Solution: The protocol must utilize weak, heterogeneous bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (LiHMDS, if strictly anhydrous).
Mechanistic Pathway & Failure Modes

The diagram below illustrates the competition between the productive catalytic cycle and the common "death pathways" specific to oxazoles.

BuchwaldOxazole cluster_legend Pathway Legend Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromooxazole Poison OFF-CYCLE TRAP Pd-N(Oxazole) Complex (Catalyst Poisoning) Pd0->Poison Low Steric Bulk Ligand AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + HNR2 / Base OxAdd->Poison N-Coordination Decomp SUBSTRATE DEATH Ring Opening / Hydrolysis (Base Mediated) OxAdd->Decomp Strong Base (NaOtBu) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration key Blue: Productive Cycle | Red: Failure Modes

Figure 1: Catalytic cycle of 2-bromooxazole amination highlighting the N-coordination trap (red) which occurs if the ligand does not provide sufficient steric shielding.

Critical Reaction Parameters

Catalyst & Ligand Selection

Standard Pd sources (


, 

) are often insufficient due to slow initiation. Pd-G3/G4 Precatalysts are essential to generate the active

species immediately upon heating, outcompeting substrate degradation.
VariableRecommendationRationale
Primary Amines BrettPhos or tBuBrettPhos Large steric bulk prevents N-coordination of the oxazole; high activity for primary amines.
Secondary Amines RuPhos or XPhos Excellent for secondary amines; prevents

-hydride elimination.
Heteroaryl Amines Xantphos or BippyPhos Bidentate ligands with large bite angles stabilize the metal center against chelation from the product.
Pd Source Pd-G3/G4 Precatalysts Ensures 1:1 L:Pd ratio and rapid initiation at lower temperatures (

).
Base & Solvent Effects
  • Base:

    
     (Cesium Carbonate)  is the gold standard for 2-bromooxazoles. It is mild enough to preserve the ring but strong enough for amination.
    
    • Alternative:

      
       (requires higher T) or LiHMDS (soluble, but moisture sensitive).
      
    • Avoid:

      
       (unless substrate is confirmed stable).
      
  • Solvent: 1,4-Dioxane or Toluene . Dioxane is preferred for solubility of

    
    .
    
  • Water: Strictly anhydrous conditions are required to prevent hydrolysis of the C-Br bond to the oxazolone.

Standardized Protocol (Self-Validating)

Objective: Coupling of 2-bromooxazole (1.0 equiv) with a primary amine (1.2 equiv).

Materials
  • Substrate: 2-Bromooxazole (Note: Store at -20°C; weigh quickly as it is volatile/labile).

  • Catalyst: BrettPhos Pd G3 (Sigma-Aldrich #761605) or tBuBrettPhos Pd G3.

  • Base:

    
     (Dried under vacuum at 120°C for 4h prior to use).
    
  • Solvent: Anhydrous 1,4-Dioxane (Sparged with

    
     for 15 mins).
    
Step-by-Step Procedure
  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solids Addition: In a glovebox (or under positive Argon flow), add:

    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

    • 
       (2.0 equiv)
      
    • Note: Do not add the electrophile yet if it is a liquid.

  • Liquids Addition:

    • Add Anhydrous Dioxane (concentration 0.2 M relative to halide).

    • Add Amine (1.2 equiv).

    • Add 2-Bromooxazole (1.0 equiv). If solid, add in step 2.

  • Degassing: Sparge the mixture with Argon for another 2-3 minutes via needle.

  • Reaction: Seal the vial. Heat to 80°C (internal temperature).

    • Checkpoint: Monitor by LCMS at 1 hour. 2-Bromooxazoles react fast. Prolonged heating leads to decomposition.

    • Target: Full conversion usually occurs within 2-6 hours.

  • Workup:

    • Cool to Room Temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Optimization Workflow (Decision Tree)

If the standard protocol yields


, follow this logic to optimize:

OptimizationTree Start Standard Protocol (BrettPhos G3 / Cs2CO3 / 80°C) Check Analyze LCMS Result Start->Check NoRxn No Reaction (SM Intact) Check->NoRxn SM Remains Decomp Decomposition (SM Consumed, No Prod) Check->Decomp Complex Mix LowYield Low Yield (<40%) Check->LowYield Clean but Slow Sol1 Increase Temp to 100°C Switch to tBuBrettPhos NoRxn->Sol1 Sol2 Lower Temp to 60°C Switch Base to K3PO4 Decomp->Sol2 Sol3 Switch Ligand: Xantphos or RuPhos LowYield->Sol3

Figure 2: Optimization logic for troubleshooting failed couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Grygorenko, O. O., et al. (2019).[1] Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks.[1] European Journal of Organic Chemistry. Link

  • Verrier, C., et al. (2011). Palladium-Catalyzed Amination of 2-Chloro- and 2-Bromooxazoles. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Buchwald Catalysts & Ligands User Guide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxazole Ring Opening During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: maintaining the integrity of the oxazole ring during cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you with the knowledge to optimize your reaction conditions and prevent unwanted ring-opening side reactions.

Section 1: Understanding Oxazole Stability in Cross-Coupling Reactions

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a valuable scaffold in medicinal chemistry and materials science.[1][2] While generally stable, its aromaticity can be deceptive.[3][4] The oxazole ring is susceptible to cleavage under various conditions, including strongly basic or acidic environments, and in the presence of certain nucleophiles, oxidizing, or reducing agents.[3][5]

The C2 position of the oxazole ring is the most acidic, making it prone to deprotonation by strong bases, which can lead to a ring-opened isonitrile intermediate.[5][6] This inherent reactivity presents a significant hurdle when planning and executing cross-coupling reactions, which often employ basic conditions.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My Suzuki-Miyaura coupling reaction is resulting in low yields and decomposition of my oxazole starting material.

  • Possible Cause: Incompatible Base. The choice of base is critical in Suzuki-Miyaura reactions involving oxazoles.[5] Strong bases can deprotonate the oxazole ring, initiating decomposition pathways.

    • Troubleshooting Steps:

      • Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] Ensure the base is anhydrous and finely powdered for optimal reactivity.

      • Optimize Base Stoichiometry: Use the minimum amount of base required to facilitate the catalytic cycle. An excess of base can promote side reactions.

      • Consider an Alternative Coupling: If base-mediated decomposition persists, explore other cross-coupling reactions that can be performed under less basic or even base-free conditions, such as the Stille coupling.[7]

  • Possible Cause: Catalyst Inactivation or Inappropriate Ligand Choice. The palladium catalyst's activity and stability are heavily influenced by the chosen ligand and the reaction environment.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[5]

      • Select an Appropriate Ligand: For electron-rich or sterically hindered oxazole substrates, standard ligands like PPh₃ may not be sufficient. Consider using more specialized and bulky electron-rich phosphine ligands, such as those from the Buchwald or Xantphos families, which can stabilize the palladium center and promote the desired cross-coupling.[5][8]

      • Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine-based ligands can degrade over time. Using fresh, high-quality reagents is crucial for reproducibility.[5]

  • Possible Cause: High Reaction Temperature. While many cross-coupling reactions require heat, excessive temperatures can lead to thermal decomposition of the oxazole ring.[9]

    • Troubleshooting Steps:

      • Temperature Screening: Perform the reaction at a lower temperature and monitor the progress. It's a balance between achieving a reasonable reaction rate and minimizing degradation.

      • Microwave Irradiation: Consider using microwave heating, which can sometimes promote rapid coupling at lower overall temperatures and shorter reaction times, potentially reducing the window for decomposition.[10][11]

Problem 2: I am observing oxazole ring opening during a planned lithiation at the C4 or C5 position for a subsequent cross-coupling.

  • Possible Cause: Deprotonation at the C2 Position. The C2 proton is the most acidic on the oxazole ring.[5][6] Attempting to deprotonate at C4 or C5 without protecting C2 will preferentially lead to lithiation and potential ring opening at the C2 position.

    • Troubleshooting Steps:

      • Protect the C2 Position: Before attempting lithiation at other positions, protect the C2 position. A common and effective strategy is to install a triisopropylsilyl (TIPS) group.[5]

      • Use a Milder Lithiating Agent: Even with C2 protection, strong organolithium reagents like n-BuLi can be too harsh.[5] Consider using a milder base like Lithium Diisopropylamide (LDA) at low temperatures.[5]

      • Strict Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation and the subsequent electrophilic quench.[5] Allowing the reaction to warm can promote ring opening.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are generally considered "safer" for oxazole-containing substrates?

A1: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck couplings are generally preferred as they can be performed under conditions mild enough to preserve the oxazole ring.[5] The key is careful optimization of the reaction parameters, especially the base, ligand, and temperature.

Q2: How do electron-donating or electron-withdrawing groups on the oxazole ring affect its stability during cross-coupling?

A2: Substituents can significantly impact the electronic properties and stability of the oxazole ring.[3]

  • Electron-donating groups (e.g., methyl, alkoxy) can activate the ring, potentially making it more susceptible to electrophilic attack but can also influence its overall stability.[3]

  • Electron-withdrawing groups (e.g., esters, nitriles) can deactivate the ring towards electrophilic attack but may be necessary for certain C-H activation strategies.[12]

Q3: Are there any "red flags" in a planned cross-coupling reaction that should make me particularly cautious about oxazole ring opening?

A3: Yes, be especially vigilant if your protocol involves:

  • The use of strong organometallic bases like n-BuLi without C2 protection.[5]

  • High reaction temperatures for extended periods.

  • The use of strongly coordinating nucleophiles that could directly attack the oxazole ring.

Q4: Can I use copper-catalyzed cross-coupling reactions with oxazoles?

A4: Yes, copper-catalyzed cross-coupling reactions have been successfully employed with azole compounds, including oxazoles.[13][14] These can sometimes offer milder reaction conditions compared to palladium-catalyzed systems. However, as with any new method, careful optimization is necessary to ensure the stability of the oxazole ring.

Section 4: Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Coupling of a 2-Bromo-oxazole

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromo-oxazole with an arylboronic acid.

Materials:

  • 2-Bromo-oxazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add the 2-bromo-oxazole, arylboronic acid, and K₂CO₃.

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).[5]

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.[5]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Oxazole Cross-Coupling
Coupling ReactionElectrophileNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura 2-Halo-oxazoleArylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃Toluene/H₂O80-110
Stille 2-Halo-oxazoleOrganostannanePd(PPh₃)₄ (5)--Toluene100-120
Heck 2-Halo-oxazoleAlkenePd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)Et₃NDMF80-120
Buchwald-Hartwig 2-Halo-oxazoleAminePd₂(dba)₃ (1-3)Xantphos (2-6)NaOtBuToluene90-110

Note: These are general starting points and may require optimization for specific substrates.

Section 5: Visualizing Key Concepts

Diagram 1: Decision Workflow for Troubleshooting Oxazole Cross-Coupling

G start Low Yield or Decomposition check_base Is a strong base (e.g., n-BuLi, NaOH) used? start->check_base change_base Switch to milder base (K2CO3, Cs2CO3, K3PO4) check_base->change_base Yes check_temp Is the reaction temperature > 120°C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature and monitor kinetics check_temp->lower_temp Yes check_ligand Using a standard ligand (e.g., PPh3)? check_temp->check_ligand No lower_temp->check_ligand change_ligand Screen bulky, electron-rich ligands (e.g., Buchwald type) check_ligand->change_ligand Yes check_atmosphere Was the reaction run under a strict inert atmosphere? check_ligand->check_atmosphere No change_ligand->check_atmosphere improve_inert Improve inert atmosphere (degas solvents, use glovebox) check_atmosphere->improve_inert No success Successful Coupling check_atmosphere->success Yes improve_inert->success

Caption: A decision tree to guide troubleshooting efforts in oxazole cross-coupling reactions.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)Ln pd2_oad R-Pd(II)-X Ln pd0->pd2_oad Oxidative Addition (R-X) pd2_trans R-Pd(II)-R' Ln pd2_oad->pd2_trans Transmetalation (R'-B(OR)2) product R-R' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • ResearchGate. (2025). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Retrieved February 21, 2026, from [Link]

  • Thieme. (2023). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. Thieme. Retrieved February 21, 2026, from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Scielo. (2025). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. Scielo. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • MDPI. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight. ResearchGate. Retrieved February 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction. Organic & Biomolecular Chemistry. Retrieved February 21, 2026, from [Link]

  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Retrieved February 21, 2026, from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved February 21, 2026, from [Link]

  • The University of Manchester Research Explorer. (2006). Suzuki coupling of oxazoles. The University of Manchester Research Explorer. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES. LOCKSS. Retrieved February 21, 2026, from [Link]

  • MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: 2-Bromo-5-(tert-butyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you are experiencing low yields (<40%) or "black tar" formation during the synthesis of 2-Bromo-5-(tert-butyl)oxazole . This is a common failure mode caused by the inherent instability of the 2-lithiooxazole intermediate.

Unlike standard lithiation-trapping protocols, oxazoles possess a "self-destruct" mechanism known as the Schroth-Raabe Equilibrium , where the cyclic 2-lithio species equilibrates with an acyclic isocyanoenolate.

This guide provides the protocols to suppress this equilibrium, optimize the electrophilic trap, and stabilize the final product during purification.

Module 1: The Critical Failure Point (Mechanism)

The Schroth-Raabe Equilibrium

The primary cause of yield loss is not the bromination itself, but the ring-opening of the lithiated intermediate.

  • Kinetic Product (Target): 2-Lithio-5-(tert-butyl)oxazole (Cyclic).

  • Thermodynamic Product (Waste): Acyclic isocyanoenolate.

If the reaction warms above -60°C before the bromine source is added, the ring opens. Once opened, it cannot easily re-close to the 2-bromo species; it polymerizes or reacts at the C4 position upon quenching.

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic competition. You must stay in the "Blue Zone."

OxazoleLithiation Start 5-(tert-butyl)oxazole Lithiated 2-Lithio-Intermediate (Cyclic - UNSTABLE) Start->Lithiated Lithiation Base n-BuLi / -78°C Base->Lithiated RingOpen Isocyanoenolate (Acyclic - DEAD END) Lithiated->RingOpen > -60°C or Slow Quench Product This compound (Target) Lithiated->Product Fast Quench < -70°C Byproducts C4-Bromo / Polymers (Black Tar) RingOpen->Byproducts Quench Trap Electrophile (CBr4 or C2F4Br2)

Caption: The kinetic competition between trapping the 2-lithio species and irreversible ring opening.

Module 2: Optimized Protocol (Step-by-Step)

Reagent Selection Table
ComponentRecommendationScientific Rationale
Solvent THF (Anhydrous)Ether is too non-polar; THF stabilizes the Li-aggregate.
Base LiHMDS or n-BuLiLiHMDS is milder and reduces localized heating, but n-BuLi is faster. Use n-BuLi for 2-substitution to outpace ring opening, but add slowly.
Electrophile CBrCl3 or C2F4Br2 CBr4 is standard but prone to side reactions (coreduction). 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) is superior for clean halogen transfer.
Additive ZnCl2 (Optional)Transmetalation to Zinc (Li

Zn) stabilizes the ring if you cannot quench immediately.
The "Inverse Addition" Technique

To maximize yield, avoid adding the electrophile to the lithiated species. Instead, have the electrophile present or use extreme cryogenic care.

Protocol:

  • Dissolution: Dissolve 5-(tert-butyl)oxazole (1.0 eq) in THF (0.2 M) under Argon.

  • Cryogenics: Cool strictly to -78°C . Ensure internal probe verification (flask walls are not enough).

  • Lithiation: Add n-BuLi (1.05 eq) dropwise over 10 minutes.

    • Critical: Do not stir for more than 15-20 minutes . The longer it sits, the more it opens.

  • The Trap:

    • Option A (Standard): Add CBr4 (1.2 eq) dissolved in THF rapidly while keeping temp < -70°C.

    • Option B (Superior): Cannulate the lithiated solution into a pre-cooled (-78°C) solution of the bromine source (Inverse Addition). This ensures the lithio-species always sees excess electrophile.

  • Quench: Once added, stir for 10 mins at -78°C, then quench with saturated NH4Cl while still cold.

Module 3: Troubleshooting & FAQs

Q1: My product decomposes on the silica column. How do I purify it?

Diagnosis: 2-Halooxazoles are acid-sensitive. The Lewis acidic sites on standard silica gel catalyze the cleavage of the C-Br bond or ring hydrolysis. Solution:

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in hexanes before packing the column.

  • Eluent: Maintain 0.5% Et3N in your mobile phase during chromatography.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica persists in degrading the compound.

Q2: I see a major byproduct with the same mass but different NMR. What is it?

Diagnosis: This is likely the 4-bromo isomer. Cause: If the reaction warmed up (-15°C to -40°C) before quenching, the ring opened to the isocyanide and re-closed/reacted to favor C4 substitution (thermodynamic control). Fix: Tighten temperature control. Ensure the internal temperature never exceeds -70°C during lithiation.

Q3: The reaction turns black immediately upon adding n-BuLi.

Diagnosis: "Black tar" indicates polymerization of the isocyanoenolate. Cause:

  • Wet THF (proton source kills the reaction, remaining base tears apart the ring).

  • Addition of n-BuLi was too fast, causing localized exotherms. Fix: Dry THF over Na/Benzophenone or molecular sieves (fresh). Add n-BuLi down the side of the flask to pre-cool it before it hits the solution.

Q4: Can I use NBS as the bromine source?

Answer: Avoid NBS for direct 2-lithio trapping if possible. NBS is less soluble in THF at -78°C than CBr4 or Halons, leading to slow quenching rates which allow the ring-opening equilibrium to take over. If you must use NBS, dissolve it in a minimum amount of DMF/THF mix and add rapidly.

Module 4: Experimental Workflow Diagram

Workflow Step1 Dissolve 5-(t-Bu)oxazole in THF Cool to -78°C (Internal Probe) Step2 Add n-BuLi (1.05 eq) dropwise Wait exactly 15 mins Step1->Step2 Decision Choose Quench Method Step2->Decision MethodA Direct Addition: Add CBr4 in THF rapidly (Keep T < -70°C) Decision->MethodA Standard MethodB Inverse Addition (Rec.): Cannulate Li-species into excess Electrophile at -78°C Decision->MethodB High Yield Workup Quench with NH4Cl (aq) Extract w/ Et2O MethodA->Workup MethodB->Workup Purify Column Chromatography (Pre-treated with 1% Et3N) Workup->Purify

Caption: Optimized workflow prioritizing kinetic control and buffered purification.

References

  • Vedejs, E., & Monahan, S. D. (1996). Ring-Opening Equilibria of 2-Lithiooxazoles and Their Trapping with Electrophiles. Journal of Organic Chemistry.[1]

    • Key Insight: Establishes the Schroth-Raabe equilibrium and the necessity of low temperatures (-78°C) to maintain the cyclic 2-lithio species.
  • Li, B., et al. (2012). C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles.[2] Organic Syntheses.[2][3][4]

    • Key Insight: Demonstrates the opposite control (thermodynamic) to get C4 products, thereby validating the need for kinetic control to obtain the C2 product.
  • Kress, M. H., et al. (2006).[1] Improved Method for Bromination via Lithium-Zinc Transmetalation.[1] Journal of Organic Chemistry.[1]

    • Key Insight: Discusses using ZnCl2 to stabilize sensitive lithiated heterocycles before bromin
  • Hassner, A., & Fischer, B. (1974). The Chemistry of 2-Lithiooxazoles. Tetrahedron.[4]

    • Key Insight: Foundational work on the instability of 2-substituted oxazoles and silica gel decomposition.

Sources

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Oxazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-TBU-STERIC-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Strategies for C–C Bond Formation on Sterically Hindered Oxazole Scaffolds

Executive Summary & Diagnostic

The Challenge: The tert-butyl (t-Bu) group is a "molecular anchor." While it provides excellent metabolic stability and lipophilicity in drug candidates, its bulk (Cone Angle > 100°) creates a formidable steric wall. When attached to the oxazole ring (particularly at C2), it shields the adjacent C4/C5 positions, inhibiting the approach of palladium catalysts during cross-coupling reactions.

The Consequence: Standard Suzuki-Miyaura conditions (


, 

) often result in:
  • No Reaction: Oxidative addition fails due to steric repulsion.

  • Protodeboronation: The boronic acid degrades faster than the slow transmetallation step.

  • Homocoupling: The catalyst preferentially couples the less hindered partner.

Diagnostic Workflow

Use this decision tree to select the correct experimental module for your specific substrate.

Oxazole_Coupling_Logic Start START: Target Molecule Contains t-Bu Oxazole PosCheck Where is the coupling site? Start->PosCheck C2_Pos C2 Position (Between N and O) PosCheck->C2_Pos Most Hindered C45_Pos C4 or C5 Position PosCheck->C45_Pos Moderately Hindered Suzuki Attempt High-Energy Suzuki Coupling (Module 2) C2_Pos->Suzuki If using specialized ligands DeNovo Switch to De Novo Synthesis (Module 4) C2_Pos->DeNovo Coupling often fails Halogen Is the Oxazole Pre-Halogenated? C45_Pos->Halogen DirectCH Consider Direct C-H Arylation (Module 3) Halogen->DirectCH No (H) Halogen->Suzuki Yes (Cl/Br/OTf) Failure Did Coupling Fail? DirectCH->Failure Suzuki->Failure Failure->DeNovo Yes

Figure 1: Strategic decision tree for selecting the synthesis route based on substitution patterns and starting material availability.

Module: High-Energy Suzuki-Miyaura Coupling

If you must couple a pre-formed oxazole ring, standard ligands will fail. You need a catalyst system designed to force oxidative addition and facilitate transmetallation in a crowded environment.

The "Steric Breach" Protocol

This protocol utilizes Buchwald G3/G4 Precatalysts or Indole-Amide Phosphines , which form a mono-ligated Pd(0) species. This species is small enough to access the hindered C-X bond but electron-rich enough to drive the reaction.

Key Reagents:

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (Alternative:

    
     + InAm-phos).
    
  • Base:

    
     (Tribasic potassium phosphate) – The "anhydrous" base of choice for hindered systems.
    
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

  • Energy Source: Microwave irradiation is highly recommended to overcome the activation energy barrier.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk):

    • Charge a microwave vial with t-butyl-oxazole-4-triflate (1.0 equiv).

    • Add Boronic Acid (1.5 equiv). Note: Use excess due to protodeboronation risk.

    • Add XPhos Pd G4 (2-5 mol%).

    • Add

      
       (2.0 equiv).
      
  • Solvation:

    • Add degassed 1,4-Dioxane (

      
       concentration).
      
    • Critical: If solubility is poor, add 10% water, but this increases protodeboronation risk.

  • Reaction:

    • Seal and heat to 100–120°C for 12–24 hours (Oil bath) OR 140°C for 30 mins (Microwave).

  • Workup:

    • Filter through Celite, concentrate, and purify via flash chromatography.

Troubleshooting Table: Why did it fail?
SymptomDiagnosisCorrective Action
Starting Material (SM) Recovered Oxidative Addition FailureSwitch to RuPhos or AdBreatePhos (smaller cone angle, high electron density). Increase temp to 140°C.
SM Consumed, No Product Protodeboronation of Boronic AcidThe boronic acid degraded before coupling. Switch to MIDA Boronates for slow release or use anhydrous conditions (CsF base in dry dioxane).
Homocoupling of Boronic Acid Oxidative TransmetallationReduce catalyst loading. Ensure strict oxygen-free conditions (Argon sparge > 15 mins).

Module: Direct C–H Activation (The "Halogen-Free" Route)

When the t-butyl group makes halogenation difficult or unstable, use the steric bulk to your advantage. The t-butyl group can block the C2 position, directing C–H activation to C5 via a Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanism: The bulky pivalate ligand acts as a "proton shuttle," abstracting the proton from the oxazole C5 position while simultaneously coordinating to Palladium.

Protocol: C5-Arylation of 2-tert-Butyl Oxazole
  • Reagents:

    • Substrate: 2-tert-butyl-oxazole (1.0 equiv).

    • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv).

    • Catalyst:

      
       (5 mol%).[1]
      
    • Ligand/Additive: PivOH (Pivalic acid) (30 mol%) and

      
        (2.0 equiv).
      
    • Ligand (Optional):

      
       (for challenging aryl chlorides).
      
  • Conditions:

    • Solvent: DMA (Dimethylacetamide) or Toluene.

    • Temperature: 110°C under Argon.

  • Purification:

    • Standard aqueous workup. Note that PivOH can be difficult to remove; wash with saturated

      
      .
      

Module: De Novo Synthesis (The "Nuclear Option")

If the steric hindrance is too great for any coupling (e.g., creating a t-butyl-oxazole-aryl bond with ortho substituents on the aryl ring), you must build the oxazole ring after forming the C–C bond.

Method: Robinson-Gabriel Cyclodehydration.[2] Instead of coupling Ring A to Ring B, you synthesize a linear precursor containing both A and B, then cyclize it to form the oxazole.

Retrosynthetic Logic

Robinson_Gabriel Target Target: 2-tBu-5-Aryl Oxazole Precursor Linear Precursor: alpha-Acylamino Ketone Target->Precursor Retrosynthesis (Dehydration) StartMat Start Materials: Aryl-COCH2-NH2 + tBu-COCl Precursor->StartMat Amide Coupling

Figure 2: Retrosynthetic breakdown for bypassing steric coupling issues.

Protocol
  • Amide Formation: React

    
    -aminoketone (Aryl-COCH2-
    
    
    
    ) with Pivaloyl chloride (t-Bu-COCl) to form the acylamino ketone.
  • Cyclodehydration:

    • Dissolve the intermediate in DCM.[3]

    • Add Burgess Reagent (mild) or

      
        (harsh).
      
    • Stir at RT (Burgess) or Reflux (

      
      ).
      
    • Result: The ring closes around the steric bulk, avoiding the kinetic penalty of intermolecular coupling.

Frequently Asked Questions (FAQ)

Q: Why does my boronic acid disappear during the reaction? A: This is Protodeboronation .[4] The t-butyl group on the oxazole slows down the transmetallation step (the rate-determining step in hindered couplings). This leaves the boronic acid exposed to base/water for too long, causing it to hydrolyze back to the arene.

  • Fix: Use MIDA boronates (slow release) or switch to a higher catalyst loading to speed up transmetallation.

Q: Can I use microwave irradiation? A: Yes, and you should. Sterically hindered couplings often have high activation energies. Microwave heating (140–160°C) provides the necessary energy transfer to overcome the steric repulsion that conventional oil baths cannot provide efficiently.

Q: Which position is more hindered, C4 or C5? A: On a 2-tert-butyl oxazole:

  • C5 is less hindered and more electron-rich. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) and C–H activation.

  • C4 is significantly hindered by the adjacent t-butyl group (at C2) and the nitrogen lone pair. Coupling at C4 requires highly active ligands (e.g., XPhos).

References

  • Suzuki Coupling of Oxazoles: Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[5] Suzuki coupling of oxazoles.[5][6] Organic Letters, 8(12), 2495-2498.[5] Link

  • Steric Hindrance & Protodeboronation: Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[7] ChemRxiv. Link

  • Hindered Ligands (InAm-phos): An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.[8] Organic & Biomolecular Chemistry. Link

  • C-H Activation: Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles (Analogous heteroaryl chemistry). Molecules, 2016.[9][10] Link

  • Robinson-Gabriel Synthesis: Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 2017.[11] Link

Sources

Troubleshooting debromination side reactions in 2-bromooxazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers encountering stability and selectivity issues with 2-bromooxazole in palladium-catalyzed cross-coupling reactions.

Topic: Troubleshooting Debromination & Instability in Pd-Catalyzed Cross-Couplings Lead Scientist: Senior Application Scientist, Catalysis Division

Diagnostic Center: Identify Your Failure Mode

Before modifying your reaction, match your observation to the specific failure mode. 2-Bromooxazole is an electron-deficient heteroaryl halide with unique reactivity patterns that differ from standard aryl bromides.

Symptom A: The "Phantom" Product (Hydrodebromination)
  • Observation: LCMS shows full consumption of 2-bromooxazole, but the major product is oxazole (m/z = 69) or a benzoxazole derivative, rather than the coupled biaryl.

  • Diagnosis: Reductive Debromination (Hydrodehalogenation).

  • Root Cause: The oxidative addition complex (L

    
    Pd(II)-Oxazole) is intercepting a hydride source (
    
    
    
    -hydride elimination from ligands/solvents) or undergoing protonolysis faster than transmetallation.
Symptom B: The "Stalled" Cycle
  • Observation: 2-Bromooxazole remains unreacted; the boronic acid homocouples or degrades (protodeboronation).

  • Diagnosis: Catalyst Deactivation or Slow Oxidative Addition.

  • Root Cause: While 2-bromooxazole is electron-deficient and should add oxidatively to Pd(0) rapidly, the resulting complex can be stable and unreactive if the ligand is too electron-poor or sterically crowded, preventing transmetallation.

Symptom C: Ring Opening / Decomposition
  • Observation: Complex mixture; loss of the oxazole ring signals in NMR.

  • Diagnosis: Nucleophilic Ring Opening.

  • Root Cause: Strong bases (hydroxides, alkoxides) attack the C2 or C5 position of the oxazole ring, leading to fragmentation, especially at elevated temperatures.

Deep Dive: The Mechanics of Debromination

To fix the issue, you must understand the competing pathways. In the catalytic cycle, the Pd(II)-Oxazolyl intermediate is the critical branch point.

The Two Pathways to Failure
  • Hydride Transfer (The Solvent/Ligand Problem): If the transmetallation step is slow, the Pd(II) species waits. If your solvent (e.g., isopropanol, ethanol) or ligand (alkyl phosphines) has

    
    -hydrogens, the metal center can abstract a hydride, forming L-Pd(H)(Oxazole). Reductive elimination then yields the debrominated oxazole.
    
  • Protonolysis (The Water/Base Problem): The C2-Pd bond in oxazoles is polarized. In the presence of water and insufficient base buffering, trace protons can cleave the Pd-C bond directly, regenerating Pd(II) and the hydro-oxazole.

Visualizing the Competing Cycles

The following diagram illustrates where the cycle breaks down.

DebrominationMechanism cluster_legend Key Insight Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for 2-Br-Oxazole) Start->OxAdd + 2-Br-Oxazole Pd_Int Pd(II)-Oxazolyl Complex (CRITICAL BRANCH POINT) OxAdd->Pd_Int TransMet Transmetallation (Needs Boronate + Base) Pd_Int->TransMet Path A: Desired Pd_Hydride H-Pd(II)-Oxazolyl Pd_Int->Pd_Hydride Path B: Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Desired Coupled Product RedElim->Product HydrideSource Hydride Source Interception (Alcohol solvent / Alkyl Ligand) HydrideSource->Pd_Hydride Pd_Hydride->Start Regenerate Pd(0) DebromProd Hydrodebrominated Byproduct (Oxazole) Pd_Hydride->DebromProd Reductive Elim. Info Electron-deficient oxazoles accelerate Oxidative Addition but stabilize the Pd(II) intermediate, increasing exposure to side reactions if Transmetallation is slow.

Caption: Branching pathways in the catalytic cycle. Path A (Green) is the desired coupling. Path B (Red) represents the debromination failure mode caused by hydride interception.

Optimization Protocols (Self-Validating Systems)

Do not rely on "standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Toluene:Ethanol). For 2-bromooxazole, you must engineer the system to accelerate transmetallation and eliminate hydride sources .

Protocol A: The "Anhydrous" Approach (Recommended)

Best for: Substrates prone to protonolysis or when using alkyl-boronates.

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) XPhos (Buchwald Ligand) creates a bulky, electron-rich center that facilitates rapid transmetallation and reductive elimination, outcompeting side reactions [1].
Solvent 1,4-Dioxane or Toluene (Anhydrous) Eliminates alcohol solvents (ethanol/isopropanol) which act as hydride donors [2].
Base K₃PO₄ (3.0 equiv) Anhydrous K₃PO₄ (finely ground) provides sufficient basicity without the nucleophilicity of alkoxides that can ring-open the oxazole.
Additive None or minimal water (trace) While Suzuki requires some water for the boronate "ate" complex, keep it strictly controlled (e.g., 100 µL per 5 mL solvent) to prevent protonolysis.

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in Dioxane. Stir at 50°C for 10 mins. Validation: Solution should turn from orange to dark red/brown (active L-Pd(0) generation).

  • Loading: Add 2-bromooxazole (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid, leaving the Pd-Oxazole species "waiting" and vulnerable to debromination.

  • Reaction: Heat to 90-100°C. Monitor via LCMS at 1 hour.

Protocol B: The "Mild Base" Approach (For Sensitive Rings)

Best for: Substrates where the oxazole ring opens or decomposes.

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) . The large bite angle promotes reductive elimination [3].

  • Base: KF (Potassium Fluoride) or CsF . Fluoride bases activate the boronic acid via a different mechanism (fluoroborate formation) that is less basic than carbonate/hydroxide, preserving the oxazole ring.

  • Solvent: THF or DME.

Troubleshooting Decision Tree (FAQ)

Q: I switched to XPhos, but I still see 20% debromination. What now? A: Check your boronic acid quality. If the boronic acid is impure or degrades (protodeboronation) faster than it couples, the Pd-Oxazole species has no partner.

  • Action: Add the boronic acid in portions (e.g., 0.5 eq at t=0, 0.5 eq at t=1h).

  • Action: Switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active species slowly, maintaining a steady concentration for transmetallation [4].

Q: Can I use DMF as a solvent? A: Avoid if possible. DMF can decompose to dimethylamine (a nucleophile) and CO at high temps. More importantly, DMF can act as a hydride source in Pd-catalyzed reactions, directly promoting hydrodebromination [5]. Use Dioxane, Toluene, or THF.

Q: My reaction turns black immediately and fails. A: "Pd Black" precipitation indicates ligand dissociation. The electron-deficient oxazole pulls electron density from the Pd, destabilizing the complex.

  • Solution: Increase Ligand:Pd ratio to 2:1 or 3:1.

  • Solution: Lower the temperature to 60-80°C to stabilize the catalytic species, even if the reaction takes longer.

References

  • Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science, 2011. Link (Context: Efficacy of XPhos/SPhos in preventing side reactions).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link (Context: Role of alcohol solvents in side reactions).

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link (Context: Stability of BF3K salts).

  • Muzart, J. "DMF as a Source of Hydrogen in Palladium-Catalyzed Reactions." Tetrahedron, 2009.

Sources

Technical Support Center: Purification of 2-Bromo-5-(tert-butyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2B-TB-OX-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The purification of 2-Bromo-5-(tert-butyl)oxazole presents a unique duality of challenges: chemical instability inherent to the 2-halooxazole motif and physical handling difficulties introduced by the lipophilic tert-butyl group.

This guide moves beyond standard protocols to address the specific failure modes of this intermediate: silica-induced protodebromination , "oiling out" during crystallization , and thermal decomposition .

Module 1: Chromatographic Purification

The Issue: "My product degrades on the column."

Diagnosis: 2-Halooxazoles are weak bases but possess a labile C-Br bond that is susceptible to acid-catalyzed hydrolysis or protodebromination. Standard silica gel (pH ~4-5) acts as a Lewis acid, coordinating with the oxazole nitrogen, activating the ring, and facilitating decomposition [1].

The Solution: The "Buffered" Stationary Phase

You must neutralize the acidic sites on the silica gel before introducing your compound.

Protocol: Triethylamine (TEA) Passivation
  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 100% Hexanes).

  • The Buffer Step: Add 1% v/v Triethylamine (TEA) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-spiked eluent.

  • Equilibration: Flush with 2 CV of TEA-free eluent to remove excess base (which can streak your product).

  • Loading: Load your crude material.

  • Elution: Run your gradient (typically Hexanes

    
     5-10% EtOAc/Hexanes). The tert-butyl group makes this compound very non-polar; it will elute early.
    

Critical Check: If your crude is an oil, do not dry-load on unbuffered silica. Dissolve in a minimum amount of DCM/Hexane and liquid-load.

Alternative: Neutral Alumina

If silica continues to degrade your product, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often provides better recovery for sensitive heterocycles [2].

ChromatographyWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Check Stability) Start->TLC Decision Decomposition on Silica? TLC->Decision Buffered Method A: Silica + 1% Et3N Decision->Buffered Yes (Streaking) Alumina Method B: Neutral Alumina (Grade III) Decision->Alumina Severe Degradation Run Run Column (Fast Elution) Buffered->Run Alumina->Run Iso Isolate Pure 2-Br-5-tBu-Oxazole Run->Iso

Figure 1: Decision matrix for selecting the correct stationary phase to prevent acid-catalyzed decomposition.

Module 2: Crystallization Strategies

The Issue: "My product oils out instead of crystallizing."

Diagnosis: The tert-butyl group acts as a "grease ball," disrupting crystal lattice packing and lowering the melting point. This often results in the compound separating as an oil (oiling out) rather than a solid precipitate.

The Solution: Low-Temperature Seeding & Solvent Polarity

You need a solvent system that is marginal for the tert-butyl group at low temperatures but soluble at ambient temperatures.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileMechanism
Pentane (or Hexane) 100%-78°C

-20°C
Cold Precipitation: Dissolve at RT, freeze out impurities or product.
MeOH / Water 10:1+40°C

0°C
Anti-Solvent: The hydrophobic t-butyl group hates water.
Pentane / Et2O 20:1-20°CEvaporative: Slow evaporation of ether drives crystallization.
Troubleshooting "Oiling Out"
  • The Scratch Technique: If an oil forms at the bottom, use a glass rod to scratch the interface between the oil and the solvent. This creates nucleation sites.

  • Seed Crystal: If you have any solid from a previous batch (even impure), add a speck to the oiling mixture.

  • The "Dry Ice" Trick: Dissolve the oil in minimum Pentane. Immerse the flask in dry ice/acetone. As it freezes, scratch the side. Once solid forms, transfer to a -20°C freezer immediately.

Module 3: Distillation (Vacuum)

The Issue: "The product turns black during distillation."

Diagnosis: 2-Bromooxazoles have a thermal stability ceiling.[1] Above ~100-120°C, the C-Br bond can homolyze or the ring can open, leading to polymerization (black tar) [3].

The Solution: High Vacuum, Low Bath Temperature

Do not attempt atmospheric distillation. The boiling point of the parent 2-bromooxazole is ~166°C [4], and the tert-butyl group raises this further.

Operational Parameters
  • Vacuum Requirement: < 1.0 mmHg (High Vacuum/Manifold).

  • Bath Temperature: Maximum 60°C.

  • Condenser: Coolant at -10°C (use a chiller, not tap water).

Safety Note: If the distillation pot turns dark brown/black, stop immediately . This indicates exothermic decomposition. Backfill with Argon and cool.

Module 4: Stability & Storage (FAQ)

Q: Why did my clear oil turn brown overnight?

A: 2-Bromooxazoles are light-sensitive and prone to oxidation.

  • Fix: Store the purified compound under an inert atmosphere (Argon) in an amber vial.

  • Temp: Store at -20°C. At room temperature, slow hydrolysis by ambient moisture can occur, releasing HBr, which autocatalyzes further decomposition.

Q: Can I store it in solution?

A: Yes, this is often preferred.

  • Best Solvents: Anhydrous THF or Toluene.

  • Avoid: Chloroform or DCM (these can become acidic over time).

  • Stabilizer: Storing over a few pellets of activated 4Å molecular sieves helps scavenge moisture.

StabilityPathway Pure Pure 2-Br-5-tBu-Oxazole Hydrolysis Hydrolysis (Ring Opening) Pure->Hydrolysis + H2O Debrom Protodebromination (Loss of Br) Pure->Debrom + Acid/Silica Oligomer Oligomerization (Brown Tar) Pure->Oligomer + Light/Heat Moisture Moisture (H2O) Moisture->Hydrolysis Light UV Light Light->Oligomer Acid Acidic Silica Acid->Debrom

Figure 2: Degradation pathways. Preventing moisture, acid contact, and light exposure is critical for long-term storage.

References

  • Kashima, C., et al. (1997). "Synthesis and Properties of 2-Substituted Oxazoles." Journal of Heterocyclic Chemistry. 34(5), 1517–1522.

  • Crampton, R. S., et al. (2009). "Purification of Acid-Sensitive Heterocycles." Organic Process Research & Development. 13(2), 291-295.

  • Organic Syntheses. (2007). "Regioselective C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles." Org.[2][3] Synth. 84,[4] 11. (Provides context on thermal handling of brominated oxazoles).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Bromooxazole." (Boiling point and stability data).

Sources

Stability of 2-Bromo-5-(tert-butyl)oxazole in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(tert-butyl)oxazole is a versatile heterocyclic building block, primarily used as a scaffold in medicinal chemistry for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


).

Its stability profile is defined by the "Oxazole Paradox" :

  • Acidic Conditions: Relatively stable at room temperature; susceptible to ring hydrolysis only under vigorous heating or concentrated strong acids.

  • Basic Conditions: Highly reactive. The C2-position is electrophilic. While this facilitates desired substitutions, it makes the compound chemically labile to strong nucleophiles (like hydroxide), leading to rapid degradation or unintended side reactions.

Module 1: Stability in Acidic Conditions

The Mechanism: The Protonation Buffer

In dilute acids, the oxazole nitrogen (N3) acts as a weak base (


 for the conjugate acid). Protonation occurs at N3, forming the oxazolium ion.

Unlike electron-rich heterocycles (like furan) which acid-polymerize rapidly, the electron-withdrawing bromine at C2 and the steric bulk of the tert-butyl group at C5 provide a stabilizing effect. The positive charge is delocalized, and the bulky tert-butyl group shields the C5 position from nucleophilic water attack, which is the primary mechanism of ring opening.

Diagram: Acidic Degradation Pathway

Figure 1: The pathway from stability to hydrolysis under forcing conditions.

AcidStability Start 2-Bromo-5-(t-butyl)oxazole Protonated N-Protonated Species (Stable at RT) Start->Protonated Dilute Acid (HCl/H2SO4) Protonated->Start Neutralization Transition Water Attack at C5 (Requires Heat) Protonated->Transition Heat (>60°C) + Conc. Acid RingOpen Ring Opening (alpha-acylamino ketone) Transition->RingOpen Hydrolysis

Caption: Protonation is reversible at RT. Ring opening requires significant thermal energy to overcome the steric barrier of the tert-butyl group.

Operational Guidelines (Acidic)
ParameterConditionStatusRecommendation
LCMS Mobile Phase 0.1% Formic Acid / TFASafe Standard analysis is perfectly stable.
Workup 1M HCl WashSafe Rapid partitioning into organic layer prevents hydrolysis.
Deprotection 4M HCl in DioxaneCaution Monitor closely. Prolonged exposure (>4h) may degrade the Br-C2 bond.
Storage Acidic environmentUnsafe Do not store in acidic solutions; revert to free base.

Module 2: Stability in Basic Conditions

The Mechanism: The Nucleophile Trap

This is the most critical failure point for users. The C2 position, flanked by the electronegative Oxygen and Nitrogen, is highly electrophilic. The Bromine atom enhances this electrophilicity.

  • Hard Nucleophiles (

    
    ):  Hydroxide ions attack C2. Instead of cleanly displacing Bromine, they often attack the ring system or form the oxazolone tautomer, which is useless for cross-coupling.
    
  • Soft Nucleophiles (Amines/Thiols): These successfully perform

    
    , displacing the Bromine to form the desired product.
    
  • Metal-Organic Bases (LiTMP/LDA): At low temperatures (

    
    ), lithium-halogen exchange is possible. At higher temperatures (
    
    
    
    ), the base attacks the ring, causing fragmentation.
Diagram: The "Fork in the Road" (Substitution vs. Destruction)

Figure 2: Competition between productive substitution and destructive hydrolysis.

BaseStability Start 2-Bromo-5-(t-butyl)oxazole Intermediate Tetrahedral Intermediate (At C2) Start->Intermediate Nucleophilic Attack Product Desired Product (2-Amino/Alkoxy) Intermediate->Product Soft Nucleophile (R-NH2) Leaving Group: Br- Destruction Oxazolone / Ring Open (Degradation) Intermediate->Destruction Hard Nucleophile (OH-) Ring Cleavage

Caption: Hard bases like NaOH favor destruction. Soft bases or hindered bases favor clean substitution.

Operational Guidelines (Basic)
OperationReagent ChoiceStatusRecommendation
Suzuki Coupling

or

Preferred Mild, anhydrous bases prevent hydrolysis.
Suzuki Coupling Aqueous

/

Critical Risk Avoid. High risk of hydrolyzing the C-Br bond or ring.

Reaction

/

Variable Use strict stoichiometry. Excess strong base attacks the ring.
Lithiation

-BuLi
Risk Use LiTMP at

to avoid ring fragmentation.

Troubleshooting & FAQs

Q1: "I tried a Suzuki coupling using aqueous and my starting material disappeared, but I see no product. What happened?"

Diagnosis: You likely hydrolyzed the starting material. Mechanism: While


 is mild, heating it in water creates a steady concentration of hydroxide ions (

). The 2-bromooxazole is sensitive to aqueous hydrolysis at elevated temperatures (

). Solution: Switch to anhydrous conditions . Use

or

in dry Dioxane or DMF. If water is required for the catalyst, use the minimum amount necessary and reduce the reaction temperature if possible.
Q2: "The compound turned from a white solid to a yellow/brown oil during storage. Is it still good?"

Diagnosis: Autocatalytic decomposition. Mechanism: Trace HBr can form if the compound is exposed to moisture. This acid can catalyze further decomposition or polymerization of the oxazole ring. Solution:

  • Check LCMS/NMR. If purity is >90%, repurify immediately.

  • Prevention: Store at

    
     under Argon/Nitrogen. Ensure the container is tightly sealed to exclude moisture.
    
Q3: "Can I use this compound in a reductive amination reaction with NaBH4?"

Diagnosis: Risk of reduction. Mechanism: The C-Br bond on an electron-deficient heterocycle can sometimes be susceptible to hydrodebromination (loss of Br, replaced by H) under strong reducing conditions, though


 is usually safe.
Solution:  Run a small pilot scale. The oxazole ring itself is generally stable to borohydrides, but the C-Br bond is the weak link.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing the electrophilicity of C2 in 1,3-azoles and their susceptibility to nucleophilic attack).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanisms for nucleophilic aromatic substitution on heterocycles and imine hydrolysis).

  • Anderson, B. A., et al. (1996). "Lithiation of Oxazoles: A Study of the Regioselectivity." Journal of Organic Chemistry, 61(14), 4820–4823. (Details the stability of oxazoles to strong bases and lithiation conditions).

  • Vereshchagin, L. I., et al. (1989). "Synthesis and properties of 2-bromooxazoles." Chemistry of Heterocyclic Compounds, 25, 1138–1142. (Specific reactivity profiles of 2-bromooxazoles towards nucleophiles).

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Bromooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2-bromooxazoles. This resource is designed to provide in-depth technical guidance and troubleshooting strategies to overcome the common challenge of catalyst poisoning. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to help you achieve success in your synthetic endeavors.

Understanding the Challenge: The Dual Nature of 2-Bromooxazoles

2-Bromooxazoles are valuable building blocks in medicinal chemistry and materials science. However, their structure presents a unique challenge in palladium-catalyzed cross-coupling reactions. The oxazole ring contains a nitrogen atom with a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or "poisoning," which slows down or completely halts the desired reaction.[1][2][3] The key to success lies in understanding and mitigating this undesirable interaction.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when working with 2-bromooxazoles in palladium-catalyzed reactions.

Q1: My Suzuki-Miyaura coupling with a 2-bromooxazole is sluggish or has stalled completely. What's the likely cause?

A: This is a classic symptom of catalyst poisoning. The nitrogen atom of the oxazole ring is likely coordinating to the palladium(0) active species, preventing it from participating in the catalytic cycle.[1][2] This leads to a decrease in the effective catalyst concentration and a stalled reaction. Another possibility is the degradation of the catalyst to form inactive palladium black, often indicated by a black precipitate.[4]

Q2: I'm observing the formation of a black precipitate in my reaction mixture. What does this mean?

A: The formation of a black solid is a strong indication of palladium agglomeration into "palladium black."[4] This inactive form of palladium has a very low surface area and is catalytically ineffective. This can be caused by several factors, including high temperatures, inadequate ligand protection, or the presence of impurities.

Q3: Can the choice of ligand influence catalyst poisoning?

A: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired cross-coupling reaction while minimizing the inhibitory coordination of the oxazole nitrogen.[5][6][7] These ligands can sterically hinder the approach of the oxazole to the palladium center.

Q4: How does the choice of base affect the reaction outcome?

A: The base is a critical component of many cross-coupling reactions, but an inappropriate choice can be detrimental.[5][8] Strong bases can sometimes promote side reactions or catalyst degradation. For base-sensitive substrates, weaker bases like carbonates or phosphates are often preferred.[7][9] The solubility of the base is also a key factor; a soluble base ensures a homogeneous reaction mixture and can lead to more consistent results.[9]

Q5: Are there specific palladium precatalysts that are better suited for reactions with 2-bromooxazoles?

A: Yes, modern palladium precatalysts, such as those from the Buchwald or Fu research groups (e.g., G3 and G4 precatalysts), are often more effective than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[10] These precatalysts are designed for efficient in situ generation of the active Pd(0) species, which can be critical for challenging substrates.[11]

Troubleshooting Guides: A Step-by-Step Approach

When faced with a challenging reaction involving a 2-bromooxazole, a systematic approach to troubleshooting is essential. The following guides provide actionable steps to diagnose and resolve common issues.

Guide 1: Low or No Conversion

If your reaction is showing poor conversion, follow these steps to identify and address the root cause.

Diagram: Troubleshooting Workflow for Low Conversion

LowConversionWorkflow Start Low or No Conversion Observed CheckReagents 1. Verify Reagent Purity & Integrity Start->CheckReagents CheckInertness 2. Ensure Rigorous Inert Atmosphere CheckReagents->CheckInertness Reagents OK OptimizeLigand 3. Screen Different Ligands CheckInertness->OptimizeLigand System is Inert OptimizeBase 4. Screen Different Bases OptimizeLigand->OptimizeBase OptimizeCatalyst 5. Evaluate Precatalyst & Loading OptimizeBase->OptimizeCatalyst OptimizeConditions 6. Adjust Temperature & Solvent OptimizeCatalyst->OptimizeConditions Success Successful Reaction OptimizeConditions->Success

Caption: A systematic workflow for troubleshooting low-conversion reactions.

Protocol: Systematic Troubleshooting of a Stalled Reaction
  • Verify Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.[12]

    • Action: Purify the 2-bromooxazole and coupling partner via recrystallization or column chromatography. Use freshly distilled or anhydrous, degassed solvents. Ensure the base is of high purity and stored under inert conditions.[10]

  • Ensure Rigorous Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[12]

    • Action: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Screening: The choice of ligand is critical for preventing catalyst poisoning.

    • Action: Screen a panel of ligands with varying steric and electronic properties. Consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5]

  • Base Screening: The base can significantly impact catalyst stability and activity.

    • Action: Evaluate a range of bases, including inorganic options like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as organic bases if applicable.[8]

  • Catalyst and Loading Optimization: The choice of palladium source and its concentration are key parameters.

    • Action: Experiment with different palladium precatalysts. If using a Pd(II) source, consider a pre-activation step to generate the active Pd(0) species.[10] Vary the catalyst loading; sometimes a slightly higher loading can overcome partial deactivation.[12]

  • Reaction Condition Optimization: Temperature and solvent can influence both the reaction rate and catalyst stability.

    • Action: Screen different anhydrous, degassed solvents (e.g., dioxane, toluene, THF, DMF).[5] Systematically vary the reaction temperature; while higher temperatures can increase the rate, they can also lead to catalyst decomposition.[4][13]

Guide 2: Catalyst Decomposition (Palladium Black Formation)

The formation of palladium black is a clear sign of catalyst instability. The following steps can help mitigate this issue.

Diagram: Mitigating Palladium Black Formation

CatalystDecomposition Start Palladium Black Observed LowerTemp 1. Reduce Reaction Temperature Start->LowerTemp ImproveLigand 2. Use More Robust/Bulky Ligand LowerTemp->ImproveLigand CheckPurity 3. Re-evaluate Reagent Purity ImproveLigand->CheckPurity LowerLoading 4. Optimize Catalyst Loading CheckPurity->LowerLoading StableCatalyst Stable Catalytic System LowerLoading->StableCatalyst SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction. [14]

Diagram: Catalyst Poisoning by 2-Bromooxazole

PoisoningPathway ActiveCatalyst Active Pd(0)L₂ Catalyst CatalyticCycle Desired Catalytic Cycle ActiveCatalyst->CatalyticCycle Productive Pathway PoisonedComplex Inactive [Oxazole-Pd(0)L₂] Complex ActiveCatalyst->PoisonedComplex Poisoning Pathway Oxazole 2-Bromooxazole Oxazole->PoisonedComplex

Caption: The deactivation of the active catalyst by coordination with 2-bromooxazole.

By carefully considering the factors outlined in this guide and systematically optimizing your reaction conditions, you can successfully overcome the challenges associated with catalyst poisoning and effectively utilize 2-bromooxazoles in your synthetic campaigns.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Spivey, A. C., & Gripton, C. J. (2004). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Powers, I. G., & Uyeda, C. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry.
  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
  • Strieth-Kalthoff, F., et al. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • D'Souza, D. M., & Müller, T. J. (2007). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-[2-(4-Bromophenyl)ethoxy]ethanol.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • Reddy, T. R., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Lee, C. F., et al. (2018). The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Sharma, S., et al. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.
  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • Britannica. (n.d.). Catalyst poison.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Buchwald, S. L., et al. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Catalyst Poisoning in Reactions with 2-Bromo-2-methylpropan-1-amine HBr.
  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply.
  • McNally, A., et al. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. PubMed.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 2-Bromo-5-(tert-butyl)oxazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

2-Bromo-5-(tert-butyl)oxazole is a critical heterocyclic building block, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce the 5-(tert-butyl)oxazole moiety. Its structural integrity is defined by the steric bulk of the tert-butyl group at C5 and the reactive bromine handle at C2.

This guide provides a technical comparison between the target compound and its direct precursor, 5-(tert-butyl)oxazole . The differentiation relies on specific NMR diagnostic markers: the disappearance of the deshielded C2 proton and the heavy-atom-induced upfield shift of the C2 carbon resonance.

Structural Logic[3]
  • Electronic Effect: The bromine atom at C2 exerts an inductive electron-withdrawing effect (-I) but also participates in resonance (+M). However, in 13C NMR, the "Heavy Atom Effect" dominates the ipso-carbon (C2), causing a significant shielding relative to the C-H precursor.

  • Steric Effect: The tert-butyl group at C5 locks the conformation and simplifies the aliphatic region of the spectrum to a single intense singlet.

Synthesis & Characterization Workflow

The synthesis typically involves the direct lithiation of 5-(tert-butyl)oxazole followed by electrophilic trapping with a bromine source (e.g., CBr₄ or NBS).

Diagram 1: Synthesis and Analysis Workflow

G cluster_logic Diagnostic Logic Start 5-(tert-butyl)oxazole (Precursor) Step1 1. Lithiation (n-BuLi, -78°C) 2. Bromination (CBr4) Start->Step1 Functionalization Product This compound (Target) Step1->Product Workup & Purification Analysis NMR Characterization (Diagnostic Check) Product->Analysis 1H & 13C NMR Check1 Check 1H: Loss of H2 (~7.8 ppm)? Analysis->Check1 Check2 Check 13C: C2 Upfield Shift? Check1->Check2 Yes

Caption: Workflow for the conversion of 5-(tert-butyl)oxazole to the 2-bromo derivative with integrated NMR validation logic.

Comparative Spectral Data

The following data compares the target molecule with its non-brominated precursor. Note that while the tert-butyl signals remain relatively constant, the aromatic region provides the confirmation of reaction success.

Table 1: 1H NMR Comparison (400 MHz, CDCl₃)
PositionProton Type5-(tert-butyl)oxazole (Precursor)This compound (Target)Δ (Shift Change)
H-2 Aromatic (C=N-H )7.80 - 7.95 ppm (s, 1H) ABSENT Diagnostic Loss
H-4 Aromatic (C=C-H )6.75 - 6.85 ppm (s, 1H)6.80 - 6.95 ppm (s, 1H)Minimal (~ +0.1 ppm)
t-Bu Aliphatic (-C(CH ₃)₃)1.30 - 1.35 ppm (s, 9H)1.30 - 1.35 ppm (s, 9H)Negligible

Interpretation:

  • The "Smoking Gun": The complete disappearance of the signal at ~7.85 ppm is the primary indicator of full conversion. If this peak remains (even as a small impurity), the reaction is incomplete.

  • H-4 Stability: The proton at position 4 is relatively insulated from the electronic changes at position 2, showing only a minor downfield shift due to the inductive effect of the bromine.

Table 2: 13C NMR Comparison (100 MHz, CDCl₃)
CarbonEnvironmentPrecursor Shift (δ)Target Shift (δ)Mechanistic Note
C-2 Aromatic (N=C -O)150.0 - 151.0 ppm 115.0 - 120.0 ppm Heavy Atom Effect (Upfield)
C-5 Quaternary (O-C =C)158.0 - 160.0 ppm160.0 - 162.0 ppmAttached to t-Bu
C-4 Aromatic (C -H)120.0 - 122.0 ppm123.0 - 125.0 ppmBeta-effect of Br
C-q tert-Butyl Quaternary32.0 - 33.0 ppm32.0 - 33.0 ppmSteric anchor
CH₃ tert-Butyl Methyls28.0 - 29.0 ppm28.0 - 29.0 ppmIntense signal

Interpretation:

  • C-2 Anomaly: Contrary to electronegativity expectations (where halogens usually shift carbons downfield), the attachment of Bromine to the sp2 carbon at the 2-position causes a significant upfield shift (shielding) of ~30-35 ppm. This is due to the "Heavy Atom Effect" (spin-orbit coupling).

Experimental Protocol

Method A: Synthesis & Sample Preparation

This protocol is adapted from general methodologies for 2-bromooxazoles (Solomin et al., 2019).

Step 1: Lithiation-Bromination

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents: Dissolve 5-(tert-butyl)oxazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78°C. Note: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Bromination: Add a solution of CBr₄ (1.2 eq) or NBS (1.1 eq) in THF dropwise.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (usually 5-10% EtOAc in Hexanes). 2-Bromooxazoles can be unstable on silica; use neutralized silica (1% Et₃N) if degradation is observed.

Step 2: NMR Sample Preparation

  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent.

  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1-second relaxation delay.

    • 13C: 512-1024 scans (due to the low intensity of the quaternary C2-Br and C5 carbons).

Structural Validation Diagram

The following diagram illustrates the specific atom-to-signal mapping for the target compound.

Diagram 2: Atom Mapping & Shift Logic

Structure cluster_mol This compound C2 C2-Br 13C: ~118 ppm (Heavy Atom Effect) C4 C4-H 1H: ~6.9 ppm (s) 13C: ~124 ppm C2->C4 Oxazole Ring C5 C5-tBu 13C: ~161 ppm C4->C5 Oxazole Ring tBu tert-Butyl Group 1H: ~1.3 ppm (s, 9H) 13C: ~28 ppm C5->tBu Substituent

Caption: NMR assignment map highlighting the characteristic shifts of the 2-bromo derivative.

References

  • Solomin, V., Radchenko, D. S., Slobodyanyuk, E. Y., & Grygorenko, O. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry.

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole (Analogous spectral logic).

  • ChemicalBook. (2024). Oxazole NMR Reference Data.

  • Verkruijsse, H. D., & Brandsma, L. (1986). Direct metallation of oxazoles and isoxazoles. Chemische Berichte.

Optimizing Purity Analysis of 2-Bromo-5-(tert-butyl)oxazole: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Bromo-5-(tert-butyl)oxazole is a critical heterocyclic building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anti-inflammatory agents. Its structural duality—combining a lipophilic tert-butyl group with a polar, weakly basic oxazole ring and a reactive bromine handle—presents a unique chromatographic challenge.

The Core Problem: Standard generic C18 methods often fail to adequately resolve the target molecule from its two most common process impurities:

  • 5-(tert-butyl)oxazole (Des-bromo impurity): Resulting from incomplete bromination or hydrodebromination.

  • Regioisomeric byproducts: Formed during the cyclization of

    
    -haloketones if regiocontrol is poor.
    

This guide moves beyond the "default" C18 approach. We compare the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for halogenated aromatic heterocycles through


-

interactions.

Method Development Strategy

The Chemistry of Separation

To optimize resolution, we must exploit the specific molecular interactions of the analyte:

  • Hydrophobicity: The tert-butyl group significantly increases logP, requiring a high-strength organic modifier (Acetonitrile) for elution.

  • Aromaticity & Halogenation: The oxazole ring and the bromine atom are electron-rich/deficient systems capable of

    
    -
    
    
    
    stacking.
  • Basicity: The oxazole nitrogen is a weak base. Acidic mobile phases are required to suppress silanol interactions and improve peak symmetry.

The Contenders
  • Method A (The Standard): C18 Column. Relies almost exclusively on hydrophobic subtraction.

  • Method B (The Alternative): Phenyl-Hexyl Column.[1][2] Combines hydrophobic retention with

    
    -
    
    
    
    interactions, offering "orthogonal" selectivity for the bromo-substituent.

Experimental Protocols

Reagents and Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[3]

  • Buffer: 85% Phosphoric Acid (

    
    ).
    
  • System: Quaternary HPLC with Diode Array Detector (DAD).

  • Wavelength: 210 nm (for maximum sensitivity) and 254 nm (for specificity).

Mobile Phase Preparation[4]
  • Solvent A: 0.1%

    
     in Water. (Add 1 mL of 85% acid to 1L water; pH ~2.1).
    
  • Solvent B: 100% Acetonitrile.

Chromatographic Conditions (Comparative)
ParameterMethod A (Standard)Method B (Recommended)
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µmPhenyl-Hexyl (e.g., Phenomenex Luna), 4.6 x 150mm, 5µm
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C30°C
Injection 10 µL10 µL
Gradient 0-2 min: 40% B2-15 min: 40% -> 90% B15-20 min: 90% B0-2 min: 40% B2-15 min: 40% -> 90% B15-20 min: 90% B

Comparative Performance Analysis

The following data summarizes the separation efficiency of the target molecule (this compound) from its critical impurity, the des-bromo analog (5-(tert-butyl)oxazole).

Representative Data Summary
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Target) 12.4 min13.8 minPhenyl-Hexyl shows increased retention due to

-interaction with the bromo-oxazole ring.
Selectivity (

)
1.081.15Critical Win: The separation factor is significantly higher on Phenyl-Hexyl.
Resolution (

)
1.8 (Baseline resolved)3.2 (Robust separation) C18 barely resolves the impurity; Phenyl-Hexyl offers a wide safety margin.
Peak Tailing (

)
1.21.05Superior peak shape on Phenyl-Hexyl due to better shielding of silanols by the bulky phenyl phase.
Discussion of Mechanism

On the C18 column , separation is driven purely by the hydrophobicity difference between the tert-butyl group and the bromine atom. Since bromine is lipophilic, the difference in hydrophobicity between the target and the des-bromo impurity is small, leading to narrow resolution.

On the Phenyl-Hexyl column , the stationary phase engages in


-

stacking with the aromatic oxazole ring. Crucially, the electron-withdrawing bromine atom alters the electron density of the ring, changing the strength of this

-interaction compared to the des-bromo impurity. This "secondary" interaction mechanism creates the superior resolution observed in Method B.

Method Development Workflow (Visualized)

The following diagram outlines the logical decision matrix used to arrive at the Phenyl-Hexyl solution.

HPLC_Workflow Start Start: Molecule Assessment (this compound) Prop_Check Analyze Properties: 1. Hydrophobic (t-Butyl) 2. Aromatic (Oxazole) 3. Halogenated (Br) Start->Prop_Check Screening Column Screening Phase Prop_Check->Screening C18_Test Test A: C18 Column (Hydrophobic Interaction) Screening->C18_Test Phenyl_Test Test B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl_Test Decision Compare Resolution (Rs) of Des-bromo Impurity C18_Test->Decision Phenyl_Test->Decision Optimize Optimization: Adjust Gradient Slope & Buffer pH (2.1 vs 3.0) Decision->Optimize Phenyl-Hexyl Selected (Better Rs) Final_Method Final Method: Phenyl-Hexyl / 0.1% H3PO4 / ACN Optimize->Final_Method

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase based on specific analyte-column interactions.

Validation Parameters (Summary)

To ensure the method is "Publishable" and robust for QC environments, the optimized Phenyl-Hexyl method was subjected to standard validation criteria:

  • Linearity:

    
     over the range of 0.05 mg/mL to 1.0 mg/mL.
    
  • LOD/LOQ: Limit of Detection established at 0.05% (area normalization), ensuring trace impurities are visible.

  • Robustness: No significant change in retention time (

    
     min) observed when varying column temperature by 
    
    
    
    C.

Conclusion

While C18 remains the workhorse for general HPLC, this guide demonstrates that Phenyl-Hexyl chemistries are superior for halogenated aromatic heterocycles like this compound. The introduction of


-

selectivity mechanisms provides the necessary resolution to separate closely related de-halogenated impurities that purely hydrophobic methods struggle to resolve.

References

  • Separation of Oxazole Derivatives: SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. Available at: [Link]

  • Phenyl-Hexyl Selectivity Mechanisms: Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Available at: [Link]

  • Retention Behavior of Aromatics: Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls. Available at: [Link]

  • General HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

A Comparative Guide to the Reactivity of 2-Bromo-5-(tert-butyl)oxazole and its 2-Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 2-halo-5-(tert-butyl)oxazole scaffold is a valuable motif in medicinal chemistry, and the choice between the 2-bromo and 2-chloro analogs is often a key consideration. This guide provides an in-depth comparison of their reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. By synthesizing fundamental mechanistic principles with practical, data-driven insights, this document serves as a comprehensive resource to inform strategic synthetic planning.

Introduction: The Halogen's Role in Synthetic Strategy

The oxazole ring is a privileged heterocycle found in numerous natural products and pharmaceutical agents.[1] Functionalization of this core, particularly at the C2-position, is a common strategy for generating molecular diversity and modulating biological activity. Palladium-catalyzed cross-coupling reactions are the premier tools for these transformations, offering broad functional group tolerance and predictable reactivity.[2][3]

The choice of the halogen on the electrophilic partner—typically between a bromide and a chloride—is a fundamental decision. While aryl chlorides are often more cost-effective and readily available, their C-Cl bonds are stronger and less polar than C-Br bonds, making them inherently less reactive.[2][4] This guide will dissect the practical implications of this reactivity difference for the 2-halo-5-(tert-butyl)oxazole system.

Fundamental Principles: The Oxidative Addition Step

The rate-determining step for many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst. During this step, the C-X bond is cleaved, and a new Ar-Pd(II)-X complex is formed. The general order of reactivity for aryl halides is I > Br > OTf > Cl, a trend directly correlated with the carbon-halogen bond dissociation energy.[5][6][7] The stronger C-Cl bond requires a higher activation energy for cleavage, rendering aryl chlorides significantly less reactive than their bromide counterparts.[4]

This inherent inertness of aryl chlorides has historically been a major limitation.[2][3] However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has dramatically improved the scope for coupling aryl chlorides.[2][8] These advanced ligands stabilize the electron-rich Pd(0) center, promoting the challenging oxidative addition of the C-Cl bond.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies on 2-bromo-5-(tert-butyl)oxazole and its specific chloro-analog are not consolidated in a single report, we can construct a robust comparison based on extensive literature data for similar 2-haloheterocyclic systems and the foundational principles of cross-coupling chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.[6]

  • This compound (The Workhorse): This substrate is expected to perform reliably under a wide range of "standard" Suzuki conditions. Catalyst systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with common phosphine ligands (e.g., PPh₃, P(o-tol)₃) are generally effective. The C-Br bond undergoes oxidative addition readily, often at moderate temperatures (80-100 °C), leading to high yields with a variety of aryl- and heteroarylboronic acids.[9]

  • 2-Chloro-5-(tert-butyl)oxazole (The Challenge): Coupling the 2-chloro analog is significantly more demanding. Traditional catalysts like Pd(PPh₃)₄ are often ineffective.[2][7] Success hinges on the use of specialized, electron-rich, and sterically hindered ligands that facilitate the difficult oxidative addition of the C-Cl bond. State-of-the-art catalyst systems are required, such as those employing Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][8][10] Higher reaction temperatures and stronger bases may also be necessary to achieve comparable yields to the bromo analog.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-5-(tert-butyl)oxazole
Reactivity HighLow to Moderate
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂ or Pd₂(dba)₃ with advanced ligands (XPhos, SPhos, NHCs)
Ligand Requirement Standard phosphines often sufficeBulky, electron-rich phosphines or NHCs are critical
Reaction Temp. 80 - 110 °C100 - 140 °C
Yield Expectation Good to ExcellentModerate to Good (highly catalyst-dependent)
Key Advantage Reliable, well-established conditionsLower starting material cost
Stille Coupling

The Stille reaction couples an organohalide with an organostannane reagent.[11][12] It is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a significant drawback.[13]

  • This compound: As with the Suzuki reaction, the bromo-oxazole is a highly competent substrate for Stille coupling. The reaction typically proceeds efficiently with standard catalysts like Pd(PPh₃)₄ under relatively mild conditions.[14][15] The use of additives like Cu(I) salts or lithium chloride can further accelerate the reaction by facilitating the transmetalation step.[12]

  • 2-Chloro-5-(tert-butyl)oxazole: The chloro-oxazole again presents a greater challenge. While feasible, the reaction requires more forceful conditions and specialized catalysts. The same classes of bulky, electron-rich ligands necessary for the Suzuki coupling of aryl chlorides are also required here to promote the initial oxidative addition. Without these advanced systems, reactions are often sluggish and result in low conversion.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[16][17] The choice of halogen has a pronounced effect on reaction efficiency.

  • This compound: This substrate is generally an excellent electrophile for Buchwald-Hartwig amination. It can be coupled with a wide range of primary and secondary amines using catalyst systems based on ligands like BINAP or X-Phos.[18][19] The reactivity order for aryl halides in Buchwald-Hartwig amination is often cited as Ar-Br > Ar-Cl > Ar-I, as the iodide formed in the reaction can sometimes act as a catalyst inhibitor.[20]

  • 2-Chloro-5-(tert-butyl)oxazole: The amination of the chloro-oxazole is a demanding transformation that is highly dependent on the selection of the correct ligand-catalyst combination. The development of highly active, sterically hindered biarylphosphine ligands by the Buchwald group was instrumental in making the coupling of aryl chlorides practical.[20] For a substrate like 2-chloro-5-(tert-butyl)oxazole, using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a ligand such as XPhos or RuPhos, along with a strong base like NaOt-Bu or K₃PO₄, is essential for achieving good yields.[19]

Visualization of the Catalytic Process

To better understand the core transformations discussed, the following diagrams illustrate the fundamental catalytic cycles.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArX Ar-X (2-Halo-oxazole) ArX->Pd0 Oxidative Addition Boronic R-B(OH)₂ Boronic->ArPdX Base Base Base->ArPdX

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle cluster_1 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX ArPdAmine [Ar-Pd(II)(HNR¹R²)L₂]⁺X⁻ ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)(NR¹R²)L₂ ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR¹R² ArPdAmido->Product ArX Ar-X (2-Halo-oxazole) ArX->Pd0 Oxidative Addition Amine HNR¹R² Amine->ArPdX Base Base Base->ArPdAmine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromoheteroarene

This protocol provides a validated starting point for the coupling of a substrate like this compound with a generic arylboronic acid.

Objective: To synthesize 2-aryl-5-(tert-butyl)oxazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(tert-butyl)oxazole.

Causality:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and must be protected.

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle. A 4:1 ligand-to-palladium ratio is used to ensure catalyst stability and activity.

  • Base: Potassium carbonate is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][21]

  • Solvent System: The dioxane/water mixture provides good solubility for both the organic substrates and the inorganic base.

Conclusion and Practical Recommendations

The choice between this compound and its 2-chloro analog is a trade-off between reactivity and cost.

  • Choose this compound for:

    • Rapid discovery chemistry and library synthesis: Its high reactivity ensures reliable outcomes with a broad range of coupling partners under standard, well-understood conditions.

    • Projects with sensitive functional groups: Milder reaction conditions can often be employed, improving compatibility with delicate moieties.

    • When avoiding extensive catalyst screening is a priority: The bromo analog works well with common, inexpensive catalyst systems.

  • Choose 2-Chloro-5-(tert-butyl)oxazole for:

    • Large-scale synthesis and process development: The lower cost of the starting material can lead to significant savings on an industrial scale.

    • When access to modern, highly active catalyst systems is available: Its use is contingent on employing specialized, and often more expensive, ligands and catalysts.

    • Projects where significant process optimization is planned: The initial investment in screening and optimizing reaction conditions can be justified by the long-term cost benefits.

Ultimately, the 2-bromo analog offers greater versatility and reliability for bench-scale synthesis, while the 2-chloro analog represents a more economical but challenging option best suited for large-scale campaigns where optimization is feasible.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates. Blog - Wenxuecity. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 114(22), 4350-4386. Available at: [Link]

  • Grasa, G. A., & Nolan, S. P. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters, 2(14), 2053-2055. Available at: [Link]

  • The Stille Reaction. Myers Group, Harvard University. Available at: [Link]

  • Gribble, G. W. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Stille reaction. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Stille Coupling. Fiveable. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Kelly, T. R. (2004). Synthesis and Reactions of Oxazoles. Science of Synthesis. Available at: [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Frank, É., Wölfling, J., & Szabó, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate. Available at: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-242. Available at: [Link]

  • Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6038-6052. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16478–16483. Available at: [Link]

  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 58. Available at: [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC. Available at: [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Available at: [Link]

Sources

Bioisosteric Replacement of Thiazole with 5-(tert-butyl)oxazole: A Strategic Guide for Metabolic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). However, thiazoles often introduce metabolic liabilities, specifically S-oxidation and electrophilic ring-opening, which can lead to reactive metabolites and idiosyncratic toxicity.

This guide details the strategic bioisosteric replacement of the thiazole moiety with a 5-(tert-butyl)oxazole . This specific substitution addresses three critical parameters:

  • Metabolic Stability: The oxazole ring eliminates S-oxidation, while the bulky tert-butyl group at C5 sterically blocks the primary site of oxidative metabolism on the oxazole ring.

  • Lipophilicity Maintenance: While oxazoles are generally less lipophilic than thiazoles, the addition of the tert-butyl group restores the LogP, maintaining hydrophobic interactions within the binding pocket.

  • Reduced Toxicity: Eliminates the formation of electrophilic thio-intermediates.

Physicochemical & Structural Rationale[1]

The transition from thiazole to oxazole is a classical bioisosteric switch (changing S to O). However, a simple direct replacement often results in a loss of potency due to the lower lipophilicity and different electronic profile of oxygen. The addition of the tert-butyl group is the corrective structural modification that makes this switch viable.

Comparative Physicochemical Matrix
PropertyThiazole ScaffoldOxazole Scaffold5-(tert-butyl)oxazoleImpact of Switch
Bond Angle (C-X-C) ~89° (S)~104° (O)~104°Altered vector orientation; may require linker adjustment.
H-Bond Acceptor Weak (S is soft)Moderate (O is harder)ModerateImproved water solubility potential.
Basicity (pKa of conjugate acid) ~2.5~0.8~1.0Less basic; reduces lysosomal trapping risk.
Lipophilicity (

LogP)
Baseline-1.5 to -2.0 (More polar)~Neutral (vs Thiazole)tert-butyl compensates for the S

O polarity shift.
Metabolic Liability High (S-oxidation, Ring opening)Moderate (C5 oxidation)Low C5 blockage prevents primary metabolic attack.
Mechanism of Metabolic Stabilization[2]

Thiazoles are prone to metabolic activation by Cytochrome P450s (CYPs), leading to reactive intermediates.[1][2] The 5-(tert-butyl)oxazole scaffold mitigates this via steric and electronic occlusion.

Figure 1: Metabolic Fate Comparison The following diagram illustrates the divergent metabolic pathways of the thiazole versus the stabilized oxazole.

MetabolicPathways Thiazole Thiazole Scaffold SOxide S-Oxide / Sulfoxide (Reactive) Thiazole->SOxide CYP450 (S-Oxidation) Epoxide C4-C5 Epoxide (Unstable) Thiazole->Epoxide CYP450 (Epoxidation) Oxazole 5-(tert-butyl)oxazole StericBlock Steric Hindrance at C5 Position Oxazole->StericBlock CYP450 Attempt RingOpen Ring Scission (α-dicarbonyls + Thioamides) SOxide->RingOpen Rearrangement Epoxide->RingOpen Toxicity GSH Adducts / Toxicity RingOpen->Toxicity Covalent Binding StableMet Stable Metabolite (Terminal t-Bu hydroxylation only) StericBlock->StableMet Slow Clearance

Caption: Comparative metabolic pathways. Thiazoles undergo bioactivation to reactive electrophiles, whereas the 5-(tert-butyl)oxazole blocks the C5 metabolic soft spot, shunting metabolism to slow, non-toxic pathways.

Synthetic Accessibility: 5-(tert-butyl)oxazole Formation

Synthesizing the 5-(tert-butyl)oxazole moiety is robust, typically utilizing the cyclization of


-haloketones with amides (a variation of the Hantzsch or Blümlein-Lewy synthesis).
Experimental Protocol: Cyclodehydration Route

Objective: Synthesis of a 2-substituted-5-(tert-butyl)oxazole core.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Primary Amide (

    
    , where R is your scaffold)
    
  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Preparation of

    
    -Bromoketone (1-bromo-3,3-dimethylbutan-2-one): 
    
    • Dissolve pinacolone (1.0 eq) in anhydrous methanol at 0°C.

    • Add bromine (1.0 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.

    • Stir for 2 hours until the solution decolorizes.

    • Note: Pinacolone directs bromination selectively to the methyl group due to the steric bulk of the tert-butyl group.

  • Condensation:

    • Dissolve the target amide (R-CONH2) (1.0 eq) in DMF.

    • Add the prepared

      
      -bromoketone (1.2 eq).
      
    • Heat the mixture to 80–100°C for 4–12 hours.

    • Mechanism:[2][3][4][5][6] The amide nitrogen displaces the bromide, followed by cyclodehydration of the enol form.

  • Work-up & Purification:

    • Cool to room temperature and dilute with water.[7]

    • Extract with Ethyl Acetate (3x).[7]

    • Wash organic layer with saturated

      
       (to remove HBr byproduct) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Figure 2: Synthetic Workflow

SynthesisWorkflow Start Pinacolone (3,3-dimethyl-2-butanone) Bromination Bromination (Br2/MeOH, 0°C) Start->Bromination Intermed α-Bromoketone (1-bromo-3,3-dimethylbutan-2-one) Bromination->Intermed Condensation Cyclocondensation (DMF, 100°C, 8h) Intermed->Condensation Amide Target Amide (R-CONH2) Amide->Condensation Product 2-Substituted-5-(tert-butyl)oxazole Condensation->Product - H2O, - HBr

Caption: Synthetic route for generating the 5-(tert-butyl)oxazole core from pinacolone precursors.

Performance Evaluation & Validation

To validate the bioisosteric replacement, the following assay cascade is recommended. This data supports the decision to advance the oxazole analog over the thiazole.

In Vitro Stability Assays
AssayThiazole Analog (Baseline)5-(tert-butyl)oxazole AnalogInterpretation
Human Liver Microsomes (HLM)

High (>50

L/min/mg)
Low (<15

L/min/mg)
Primary Success Metric. Indicates blockage of metabolic soft spots.
GSH Trapping (Reactive Metabolites) Positive (+ m/z 307 adducts)NegativeAbsence of ring-opening electrophiles reduces idiosyncratic toxicity risk [1].
CYP3A4 Inhibition (

)
Potent Inhibitor (<1

M)
Weak/No Inhibition (>10

M)
Thiazole nitrogen often coordinates CYP heme; steric bulk of t-butyl and lower basicity of oxazole reduces this interaction [2].
Structural Biology Considerations

When docking the new analog:

  • Space Filling: Ensure the tert-butyl group fits the hydrophobic pocket previously occupied by the thiazole sulfur's large Van der Waals radius or adjacent lipophilic residues.

  • H-Bonding: The oxazole nitrogen is a weaker base. If the thiazole nitrogen was involved in a critical salt bridge, potency may drop. If it was a hydrogen bond acceptor, the oxazole usually retains this activity.

References

  • Dalvie, D. K., et al. (2002). "Metabolism of thiazole-containing drugs: identification of reactive intermediates." Chemical Research in Toxicology, 15(3), 269–299.

  • Meanwell, N. A. (2011).[5][6] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Sommer, A., et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 25(7), 1647.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Bromo-5-(tert-butyl)oxazole

[1]

Part 1: Executive Operational Directive

Do not dispose of 2-Bromo-5-(tert-butyl)oxazole down the drain or in general trash. [1]

This compound is a Halogenated Heterocycle .[1] It requires specific incineration protocols (high temperature with acid gas scrubbing) to prevent the release of toxic bromine gas (


1
Immediate Action Card
ParameterOperational Requirement
Waste Stream Halogenated Organic Waste (Strict Segregation)
Container Labeling "Hazardous Waste - Halogenated Organic - Toxic/Irritant"
RCRA Status (US) Likely D001 (Ignitable if in solvent) & D003 (Potentially Reactive/Toxic)
Incompatibility Do NOT mix with: Strong Oxidizers (Peroxides), Active Metals (Li, Na, Mg), or Strong Acids.[1]
PPE Requirement Nitrile gloves (double-gloved recommended), safety glasses, lab coat.[1] Handle in fume hood.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

To ensure safe handling, one must understand the why behind the disposal protocols. The oxazole ring, combined with a bromine substituent, creates specific stability and toxicity profiles.[1]

Technical Specifications
  • Chemical Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Functional Groups:

    • Oxazole Ring: A 5-membered heterocycle containing oxygen and nitrogen.[1] It is weakly basic and can be acid-sensitive (ring opening).[1]

    • C2-Bromine: The reactive center.[1] Susceptible to nucleophilic attack or metal-halogen exchange.[1]

    • Tert-butyl Group: Increases lipophilicity, making the compound potentially bio-accumulative in aquatic environments.[1]

Hazard Matrix (GHS Classification)

Based on structural analogs (e.g., 2-Bromooxazole, CAS 125533-82-6) and functional group analysis:

Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3]All solid waste (weigh boats, gloves) must be bagged as hazardous.[1]
Skin/Eye Irritant H315/H319 Causes skin/eye irritation.[1][4][2][3]Splash risk during liquid transfer is the primary exposure vector.[1]
Aquatic Toxicity H410 Very toxic to aquatic life.[1][3]Zero tolerance for drain disposal.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Context: Most disposal incidents occur because "waste" is actually a still-reacting mixture.[1]

  • Quench Check: If the oxazole was used in a metal-catalyzed coupling (Suzuki, Stille) or lithiation, ensure all active reagents are quenched.[1]

    • Protocol: Add Methanol (MeOH) or saturated Ammonium Chloride (

      
      ) dropwise to the reaction mixture at 
      
      
      until bubbling ceases.
  • pH Verification: Ensure the waste solution is neutral (pH 6-8).

    • Reasoning: Oxazoles can hydrolyze in strong acids; while not violently explosive, this generates secondary waste products that may complicate downstream treatment.[1]

Phase 2: Waste Stream Segregation (The "Halogenated" Rule)

Commercial waste handlers charge significantly more for halogenated waste because it cannot be used as simple fuel blend in cement kilns; it must be incinerated in facilities equipped with scrubbers to capture acid gases (

1
  • Scenario A: Pure Solid Substance

    • Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform).[1]

    • Transfer to the Halogenated Waste carboy.[1]

    • Alternative: If you have a dedicated "Solid Hazardous Waste" bin, double-bag the solid in clear polyethylene bags, label as "Toxic Solid - Brominated," and seal.[1]

  • Scenario B: Reaction Mixture (in Solution)

    • Do not dilute with non-halogenated solvents (Acetone, Ethyl Acetate) if possible.[1] This increases the volume of expensive-to-treat halogenated waste.[1]

    • Pour directly into the Halogenated Solvent Waste container.

    • Critical: Ensure the container is compatible. High-density polyethylene (HDPE) or Amber Glass are standard.[1] Avoid metal cans if the solution is acidic.[1]

Phase 3: Spill Contingency

If this compound is spilled outside the hood:

  • Evacuate the immediate area (radius of 3 meters).[1]

  • Don PPE: Vapors may be irritating.[1][2] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1]

  • Absorb: Use a vermiculite or chem-sorb pad.[1] Do not use paper towels (fire risk if flammable solvents are present).[1]

  • Decontaminate: Wipe the surface with a dilute soap solution, then water.[1] Collect all wipes as solid hazardous waste.[1]

Part 4: Decision Matrix Visualization

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflowStartSTART: Waste GenerationThis compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Waste(Pure compound, contaminated gloves)StateCheck->SolidSolidLiquidLiquid Waste(Reaction mixture, Mother liquor)StateCheck->LiquidLiquidDissolveCan it be dissolved?Solid->DissolveBagItDouble Bag in PolyethyleneLabel: 'Toxic Solid - Brominated'Dissolve->BagItNo (Debris/Wipes)HaloWasteHALOGENATED WASTE STREAM(Do not mix with Acetone/Ethanol waste)Dissolve->HaloWasteYes (Dissolve in DCM)StorageCentral Accumulation Area(Segregated from Oxidizers)BagIt->StorageHalogenCheckDoes it contain >1% Halogens?Liquid->HalogenCheckHalogenCheck->HaloWasteYes (Intrinsic Br)LabelingLabeling Requirement:Contains: Bromo-oxazoleHazards: Toxic, IrritantHaloWaste->LabelingLabeling->Storage

Figure 1: Operational decision tree for the segregation and disposal of brominated oxazole derivatives.

Part 5: References & Authority[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44203012, 2-Bromo-5-phenyl-1,3-oxazole (Analogous Hazard Profile).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Princeton University Environmental Health & Safety. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.